PF-03550096
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-3-(3-hydroxy-3-methylbutyl)-2-oxobenzimidazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-18(2,3)14(15(20)24)21-16(25)23-13-9-7-6-8-12(13)22(17(23)26)11-10-19(4,5)27/h6-9,14,27H,10-11H2,1-5H3,(H2,20,24)(H,21,25)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNIFXBIJCNXCT-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)N1C2=CC=CC=C2N(C1=O)CCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001010008 | |
| Record name | PF-03550096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910376-39-5 | |
| Record name | N-[(1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910376-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-03550096 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910376395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03550096 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001010008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-03550096 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8S33VNW75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, a potent γ-secretase modulator (GSM) with potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The synthesis involves a multi-step sequence, including the formation of the core benzimidazolone scaffold, selective N-alkylation, and a final N-acylation to introduce the chiral side chain. Detailed experimental protocols, tabulated quantitative data from analogous reactions, and a schematic representation of the synthetic workflow are presented to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.
Introduction
γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides.[1][2] While γ-secretase inhibitors (GSIs) have been developed, their clinical utility has been hampered by mechanism-based toxicities arising from the inhibition of other essential substrates like Notch.[2] γ-Secretase modulators (GSMs) represent a promising alternative therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides over the highly pathogenic Aβ42 form, without significantly affecting the processing of other substrates like Notch.[3][4]
The target molecule, N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, belongs to a class of non-steroidal anti-inflammatory drug (NSAID)-derived heterocyclic GSMs. Its intricate structure, featuring a substituted benzimidazolone core and a chiral carboxamide side chain, necessitates a carefully designed synthetic approach. This guide outlines a plausible and detailed synthetic route based on established chemical transformations.
Proposed Synthetic Pathway
The proposed synthesis is a three-stage process, as illustrated in the workflow diagram below. The initial stage focuses on the construction of the key intermediate, 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one. The second stage involves the preparation of the chiral side chain, (S)-2-amino-3,3-dimethylbutanamide. The final stage is the coupling of these two fragments to yield the target molecule.
Caption: Proposed synthetic workflow for the target γ-secretase modulator.
Experimental Protocols
Stage 1: Synthesis of 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one
Step 1.1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one
This procedure is adapted from established methods for benzimidazolone synthesis.[5]
-
Materials: 1,2-Phenylenediamine, Urea, High-boiling point solvent (e.g., o-dichlorobenzene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1,2-phenylenediamine (1.0 eq) and urea (1.2 eq).
-
Add a high-boiling point solvent such as o-dichlorobenzene.
-
Heat the mixture to reflux (approximately 180 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-dihydro-2H-benzimidazol-2-one.
-
Step 1.2: Synthesis of 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one
This N-alkylation step is based on general procedures for the alkylation of benzimidazolones.[6]
-
Materials: 1,3-Dihydro-2H-benzimidazol-2-one, 4-Bromo-2-methylbutan-2-ol, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4-bromo-2-methylbutan-2-ol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one.
-
Stage 2: Synthesis of (S)-2-Amino-3,3-dimethylbutanamide
This synthesis can be achieved through the amidation of (S)-tert-Leucine.
-
Materials: (S)-tert-Leucine, Thionyl chloride (SOCl₂), Ammonia (NH₃) solution.
-
Procedure:
-
Convert (S)-tert-Leucine to its corresponding acid chloride by reacting with thionyl chloride in an inert solvent.
-
Carefully add the acid chloride to a cooled concentrated solution of ammonia.
-
Stir the reaction mixture until the formation of the amide is complete (monitor by TLC).
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Stage 3: Synthesis of the Target Molecule
Step 3.1: Synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride
This step involves the formation of a carbamoyl chloride from the corresponding amine.[7]
-
Materials: (S)-2-Amino-3,3-dimethylbutanamide, Phosgene (or a phosgene equivalent like triphosgene), Inert solvent (e.g., toluene), Base (e.g., triethylamine).
-
Procedure:
-
Caution: Phosgene is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve (S)-2-amino-3,3-dimethylbutanamide (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous, inert solvent.
-
Slowly add a solution of phosgene (or triphosgene) in the same solvent at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The resulting carbamoyl chloride is often used in the next step without further purification after removal of the solvent under reduced pressure.
-
Step 3.2: Synthesis of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide
This final step is an N-acylation of the benzimidazolone intermediate.
-
Materials: 3-(3-Hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one, N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride, Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF)), Base (e.g., Sodium hydride (NaH)).
-
Procedure:
-
To a solution of 3-(3-hydroxy-3-methylbutyl)-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of N-((1S)-1-(aminocarbonyl)-2,2-dimethylpropyl)carbamoyl chloride (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to obtain the target molecule.
-
Data Presentation
The following tables summarize representative quantitative data for reactions analogous to those described in the experimental protocols. This data is intended to provide an expectation of yields and key characterization parameters.
Table 1: Synthesis of Benzimidazolone Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1,2-Phenylenediamine | Urea | 1,3-Dihydro-2H-benzimidazol-2-one | 70-90 | [5] |
| 1,3-Dihydro-2H-benzimidazol-2-one | Alkyl Halide | N-Alkyl-1,3-dihydro-2H-benzimidazol-2-one | 50-80 | [6] |
Table 2: Synthesis of Carboxamide Derivatives
| Starting Amine | Acylating Agent | Product | Yield (%) | Reference |
| Various Amines | Benzoyl Chloride | N-Substituted Benzamides | 60-90 | [8] |
| 2-Aminobenzimidazole | Benzoyl Chloride | N-(1H-Benzo[d]imidazol-2-yl)benzamide | 84 | [9] |
Table 3: Spectroscopic Data of a Representative Benzimidazole Carboxamide
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| N-(1H-Benzo[d]imidazol-2-yl)benzamide | 12.62 (s, 1H), 8.16 (d, 2H), 7.70-7.50 (m, 5H), 7.30-7.15 (m, 2H) | 165.8, 148.5, 132.5, 131.9, 128.7, 128.3, 122.1, 115.5 | 237 [M]+ |
Signaling Pathway of γ-Secretase Modulators
The target compound acts as a γ-secretase modulator. The following diagram illustrates the modulation of the amyloid precursor protein (APP) processing pathway by GSMs.
Caption: Modulation of APP processing by a γ-secretase modulator.
Conclusion
This technical guide provides a detailed and plausible synthetic route for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide. The described protocols, based on established chemical principles, offer a solid foundation for the synthesis and future investigation of this and structurally related γ-secretase modulators. The provided data and diagrams are intended to aid researchers in their efforts to develop novel therapeutics for Alzheimer's disease and other neurodegenerative disorders. Further optimization of reaction conditions and purification procedures may be necessary to achieve high yields and purity of the final compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbamoyl chloride - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological evaluation and QSAR analysis of novel <i>N</i>-substituted benzimidazole derived carboxamides - ProQuest [proquest.com]
The Selective CB2 Agonist PF-03550096: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03550096 is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2). Developed by Pfizer, this benzimidazolone derivative has been a valuable tool in preclinical research to explore the therapeutic potential of activating the CB2 receptor, particularly in the context of inflammatory and pain-related disorders such as irritable bowel syndrome.[1][2] Its high selectivity for CB2 over the Cannabinoid Receptor 1 (CB1) minimizes the risk of psychoactive side effects associated with CB1 activation, making it an attractive candidate for drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its binding affinity, functional potency, and the key signaling pathways it modulates.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro assays, quantifying its binding affinity and functional potency at human and rat CB2 receptors, as well as its selectivity over the human CB1 receptor.
| Parameter | Species | Receptor | Value | Citation |
| Binding Affinity (Ki) | Human | CB2 | 7.9 ± 1.7 nM | [3][4] |
| Rat | CB2 | 47 ± 5.6 nM | [3][4] | |
| Human | CB1 | 1500 nM | [1][2][5] | |
| Functional Potency (EC50) | Human | CB2 | 2.1 nM | [5] |
| Human | CB1 | 450 nM | [5] | |
| Selectivity (Ki CB1/Ki CB2) | Human | ~190-fold | [5] | |
| Functional Selectivity (EC50 CB1/EC50 CB2) | Human | ~214-fold | [5] | |
| Functional Activity | Human | CB2 | Full Agonist | [3][4][5] |
Core Mechanism of Action: Gi/o-Protein Coupled Signaling
The CB2 receptor is a G-protein coupled receptor (GPCR) that predominantly couples to inhibitory G-proteins of the Gi/o family.[5] Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events, with the inhibition of adenylyl cyclase being the most well-characterized pathway.
Canonical Signaling Pathway: Inhibition of Adenylyl Cyclase and cAMP Reduction
Upon binding of this compound, the CB2 receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby altering cellular function.
Potential Downstream Signaling Pathways
While the inhibition of cAMP is the primary signaling pathway, the activation of Gi/o-coupled receptors like CB2 can also lead to the modulation of other signaling cascades. The dissociation of the Gβγ subunit can independently activate various downstream effectors. Although not yet specifically demonstrated for this compound, these potential pathways include:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gβγ subunit can activate cascades leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK), which are involved in cell proliferation, differentiation, and survival.
-
Modulation of Ion Channels: Gβγ subunits can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to changes in membrane potential and cellular excitability.
-
Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit can also activate PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the subsequent activation of downstream signaling molecules like Akt, which plays a crucial role in cell survival and metabolism.
Further research is required to elucidate the full spectrum of signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of compounds like this compound. Below are representative protocols for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of this compound for the human CB2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human CB2 receptor.
-
[3H]-CP55,940 (radioligand).
-
This compound (test compound).
-
WIN55,212-2 (non-selective cannabinoid agonist for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]-CP55,940 (at a concentration close to its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of WIN55,212-2 (e.g., 10 µM).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP, providing information on its functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50).
Objective: To determine the EC50 of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the human CB2 receptor.
Materials:
-
CHO cells stably expressing the human CB2 receptor.
-
This compound (test compound).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium.
-
96-well or 384-well microplates.
Procedure:
-
Seed the CHO-hCB2 cells into microplates and culture overnight.
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate a concentration-response curve and determine the EC50 value for this compound.
β-Arrestin Recruitment Assay
This assay determines whether a ligand promotes the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.
Objective: To assess the ability of this compound to induce β-arrestin recruitment to the human CB2 receptor.
Materials:
-
HEK293 cells co-expressing the human CB2 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.
-
This compound (test compound).
-
Assay-specific substrate.
-
Cell culture medium.
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Seed the engineered HEK293 cells into microplates.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescence using a plate reader.
-
Generate a concentration-response curve to determine the EC50 for β-arrestin recruitment.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor full agonist. Its primary mechanism of action involves the activation of Gi/o-protein signaling, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This activity profile, combined with its high selectivity over the CB1 receptor, underscores its utility as a research tool and its potential as a therapeutic agent for a variety of disorders where CB2 receptor activation is beneficial. Further investigation into its modulation of other downstream signaling pathways will provide a more complete understanding of its pharmacological effects.
References
Physicochemical Properties of PF-03550096: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03550096 is a potent and selective agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor primarily expressed on immune cells.[1] Developed by Pfizer, this compound has been investigated for its potential therapeutic effects, particularly in the context of inflammatory conditions.[1] Understanding the physicochemical properties of this compound is crucial for its development as a pharmacological tool and potential therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details common experimental protocols for their determination, and illustrates its primary signaling pathway.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for predicting its behavior in biological systems and for designing further studies.
| Property | Value | Source |
| IUPAC Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | [1] |
| Molecular Formula | C₁₉H₂₈N₄O₄ | [1][2] |
| Molar Mass | 376.457 g/mol | [1][2] |
| CAS Number | 910376-39-5 | [1][2] |
| Computed XLogP3 | 2.1 | [2] |
| Aqueous Solubility | Data not publicly available. See Experimental Protocols section. | |
| pKa | Data not publicly available. See Experimental Protocols section. |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available. However, this section outlines the standard methodologies used in the pharmaceutical industry for determining aqueous solubility and pKa.
Determination of Aqueous Solubility
The aqueous solubility of a compound is a critical determinant of its oral bioavailability. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a specific volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.
-
Equilibration: The suspension is agitated (e.g., using a shaker or rotator) at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (often 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[3]
-
Phase Separation: The undissolved solid is separated from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (pH, temperature, buffer composition).
Determination of pKa
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule significantly impacts its permeability across biological membranes and its interaction with targets. Potentiometric titration is a widely used and accurate method for pKa determination.[5][6]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A precise amount of the compound (this compound) is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary. The solution is then diluted with water to a known concentration.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This point is identified as the inflection point of the sigmoid-shaped titration curve. For complex molecules with multiple ionizable groups, specialized software is often used to analyze the titration curve and determine the individual pKa values.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[1] Upon activation by an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
The primary signaling pathway initiated by CB2 receptor activation involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Additionally, CB2 receptor activation can also modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway.
Conclusion
This technical guide provides a consolidated overview of the physicochemical properties of this compound. While experimental data for some key parameters like aqueous solubility and pKa are not publicly available, this document outlines the standard industry protocols for their determination. The provided information on its chemical identity, lipophilicity, and its mechanism of action as a CB2 receptor agonist, along with the detailed signaling pathway, serves as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental properties is indispensable for the rational design of future experiments and the potential advancement of this compound or analogous compounds as therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | C19H28N4O4 | CID 24857887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. medwinpublishers.com [medwinpublishers.com]
An In-Depth Technical Guide to the In Vitro Characterization of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide
Disclaimer: As of the latest literature search, no specific in vitro characterization data for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is publicly available. The following technical guide is a hypothetical framework based on the characterization of structurally related 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives. This document is intended to serve as a comprehensive template for the potential in vitro evaluation of this compound for researchers, scientists, and drug development professionals.
Introduction
The 2-oxo-1H-benzimidazole-1-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities. Structurally similar compounds have been investigated for their affinity and functional activity at various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors. This guide outlines a potential in vitro characterization cascade for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, hereafter referred to as Compound X, with a focus on its potential activity at the 5-HT4 receptor, a target implicated in cognitive and gastrointestinal disorders.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data for Compound X, based on assays commonly performed on analogous compounds.
Table 1: Receptor Binding Affinity of Compound X
| Receptor | Radioligand | Ki (nM) |
| 5-HT4 | [3H]GR113808 | 15.2 |
| 5-HT3 | [3H]GR65630 | > 1000 |
| D2 | [3H]Spiperone | 850 |
Table 2: Functional Activity of Compound X at the 5-HT4 Receptor
| Assay | Parameter | Value |
| Rat Esophageal TMM Relaxation | pKb (Antagonist) | 7.8 |
| Intrinsic Activity (Agonist) | Not Observed | |
| cAMP Accumulation Assay | IC50 (Antagonist) | 25.6 nM |
Experimental Protocols
Radioligand Binding Assays
This protocol details the methodology to determine the binding affinity of Compound X for the 5-HT4, 5-HT3, and D2 receptors.
a. Membrane Preparation:
-
Membranes from cells stably expressing the human recombinant 5-HT4, 5-HT3, or D2 receptors are used.
-
Cells are homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet is washed and resuspended in the assay buffer.
b. Binding Assay for 5-HT4 Receptor:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Radioligand: [3H]GR113808 (0.1 nM).
-
Procedure:
-
In a 96-well plate, add 50 µL of various concentrations of Compound X, 50 µL of radioligand, and 100 µL of membrane preparation.
-
Non-specific binding is determined in the presence of a saturating concentration of a known 5-HT4 ligand (e.g., 10 µM GR113808).
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
c. Data Analysis:
-
The IC50 values are calculated by non-linear regression analysis of the competition binding curves.
-
The Ki values are determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay in Rat Esophageal Tunica Muscularis Mucosae (TMM)
This ex vivo assay assesses the functional antagonist activity of Compound X at the 5-HT4 receptor.
a. Tissue Preparation:
-
Male Wistar rats are euthanized, and the esophagus is excised.
-
The tunica muscularis mucosae (TMM) is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
b. Experimental Protocol:
-
The TMM preparations are pre-contracted with carbachol (0.3 µM).
-
Once a stable contraction is achieved, cumulative concentration-response curves to a 5-HT4 agonist (e.g., 5-HT) are recorded.
-
The tissues are then incubated with Compound X at various concentrations for 30 minutes.
-
The concentration-response curves to the 5-HT4 agonist are repeated in the presence of Compound X.
c. Data Analysis:
-
The antagonist activity (pKb) is calculated using the Schild equation. A pKb value is determined from the dose-dependent rightward shift of the agonist concentration-response curve.
Visualizations
Signaling Pathway
Caption: Hypothetical 5-HT4 receptor signaling pathway and the antagonistic action of Compound X.
Experimental Workflow
PF-03550096: A Technical Guide to its Cannabinoid Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of PF-03550096, a synthetic cannabinoid ligand. The following sections detail its binding affinity and selectivity for cannabinoid receptors CB1 and CB2, the experimental methodologies used to determine these properties, and the associated signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a significant and selective affinity for the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). This selectivity is a key characteristic of the compound, suggesting its potential for targeted therapeutic applications with minimized psychoactive effects, which are primarily associated with CB1 receptor activation. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.
| Compound | Receptor | Ki (nM) | Selectivity (CB1/CB2) |
| This compound | CB1 | 1500[1] | ~214-fold |
| This compound | CB2 | 7[1] |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound involves standard pharmacological assays. The following are detailed representative methodologies for these key experiments.
Radioligand Displacement Binding Assay
This in vitro assay is employed to determine the binding affinity of a test compound (in this case, this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Objective: To determine the inhibitor constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP-55,940) at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptors. The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that are coupled to the adenylyl cyclase signaling pathway. Since CB2 receptors are typically Gi/o-coupled, their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the agonist activity of this compound at the CB2 receptor by measuring its effect on cAMP production.
Materials:
-
Cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test Compound: this compound.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the CB2-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The presence of a CB2 agonist will inhibit this forskolin-induced cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as a percentage of the forskolin-stimulated cAMP response. The data is plotted against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the maximal efficacy (Emax) can be determined.
Visualizations
The following diagrams illustrate the experimental workflow for determining binding affinity and the signaling pathway of the CB2 receptor.
Caption: Experimental workflow for radioligand displacement assay.
Caption: Simplified CB2 receptor signaling pathway for an agonist.
References
Probing the Promise of Benzimidazoles: An In-depth Technical Guide to their Exploratory Studies as Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs. Its versatile nature allows for a wide range of pharmacological activities, making it a privileged structure in the quest for novel therapeutics. This technical guide delves into the exploratory studies of benzimidazole derivatives as agonists for various G-protein coupled receptors (GPCRs), a critical class of drug targets. We will present a comprehensive overview of their interactions with opioid, dopamine, serotonin, and cannabinoid receptors, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Benzimidazole Derivatives as µ-Opioid Receptor (MOR) Agonists
Benzimidazole-based compounds, particularly the nitazene analogs, have emerged as highly potent agonists of the µ-opioid receptor (MOR).[1] These synthetic opioids often exhibit potencies far exceeding that of morphine and even fentanyl, highlighting the significance of the benzimidazole core in achieving high-affinity binding and robust receptor activation.[1]
Quantitative Data: MOR Agonist Activity
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) | Reference |
| Isotonitazene | MOR | - | 0.107 | >100 | [2] |
| Metonitazene | MOR | - | 1.74 | >100 | [2] |
| N-desethyl isotonitazene | MOR | - | 0.252 | >100 | [2] |
| Fentanyl (Reference) | MOR | - | - | - | [2] |
| DAMGO (Reference Agonist) | MOR | - | 110 | 120 | [3] |
| Nitro-benzylideneoxymorphone (12) | MOR | - | 2.2 | 69-87 | [4] |
| Aminothiazolomorphinan (12) | MOR | - | 71 | 120 | [3] |
| Aminothiazolomorphinan (19a) | MOR | - | 29 | 83 | [3] |
Note: Emax values are often presented relative to a standard full agonist like DAMGO.
Experimental Protocols
1. µ-Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.[5][6][7]
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Non-specific binding control: Naloxone.
-
Binding buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[7]
-
Test compounds (benzimidazole derivatives) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, radioligand, and either binding buffer (for total binding), excess naloxone (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate for a specified time (e.g., 4 hours at 25°C) to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.[1]
-
2. Gi-Coupled Receptor cAMP Inhibition Assay
This functional assay measures the ability of a MOR agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gi signaling pathway.[8][9][10]
-
Materials:
-
CHO or HEK293 cells expressing the human µ-opioid receptor.
-
Adenylyl cyclase stimulator: Forskolin.[8]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[11]
-
Test compounds (benzimidazole derivatives) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[9]
-
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound at various concentrations for a short period.
-
Stimulate the cells with forskolin (in the presence of a PDE inhibitor) to induce cAMP production.
-
Incubate for a specified time (e.g., 10-30 minutes).
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) of the test compound for cAMP inhibition.[2]
-
Signaling Pathway
Activation of the µ-opioid receptor by a benzimidazole agonist initiates a Gi-coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 5. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 6. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
The Structural Heart of Activity: A Technical Guide to Benzimidazolone Carboxamide Derivatives
An in-depth exploration of the structure-activity relationships, experimental methodologies, and signaling pathways associated with benzimidazolone carboxamide derivatives, a promising scaffold in modern drug discovery.
Benzimidazolone carboxamide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. Their rigid bicyclic core provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. This technical guide delves into the core principles of their structure-activity relationships (SAR), offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore their roles as potent enzyme inhibitors and receptor modulators, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.
Key Biological Targets and Structure-Activity Relationship Insights
The benzimidazolone carboxamide core has been successfully exploited to develop potent and selective modulators of several key biological targets. The substitutions at the N-1, C-5 (or C-6), and the carboxamide moiety are crucial in determining the pharmacological profile of these compounds.
Serotonin 5-HT4 Receptor Antagonists
A series of benzimidazole-4-carboxamides have been identified as potent and selective antagonists of the 5-HT4 receptor.[1] SAR studies have revealed several key structural requirements for high affinity:
-
A Voluminous Substituent on the Basic Nitrogen: The presence of a large, sterically demanding group on the nitrogen atom of the amino moiety is critical for high affinity and selectivity.
-
Optimal Distance: A specific distance of approximately 8.0 Å between this basic nitrogen and the aromatic ring system is a key determinant for effective binding to the 5-HT4 receptor.[1]
Subtle modifications to the benzimidazolone core and the carboxamide side chain can dramatically influence both affinity and intrinsic activity, leading to the identification of partial agonists as well as antagonists. For instance, compounds with an ethyl or cyclopropyl group at the 3-position of the benzimidazole ring tend to exhibit antagonist activity, while an isopropyl substituent at the same position can confer partial agonist properties.[2]
Table 1: SAR of Benzimidazole-4-Carboxamides as 5-HT4 Receptor Antagonists [1]
| Compound | R (Substituent on basic N) | Ki (5-HT4) [nM] | pA2 |
| 12 | (CH2)2-Ph | 0.32 | 7.6 |
| 13 | (CH2)3-Ph | 0.11 | 7.9 |
| 14 | (CH2)4-Ph | 0.29 | 8.2 |
| 15 | (CH2)5-Ph | 0.54 | 7.9 |
Poly(ADP-ribose) Polymerase (PARP-1) Inhibitors
The benzimidazole carboxamide scaffold has proven to be a fertile ground for the development of potent PARP-1 inhibitors, which are crucial in DNA repair pathways and have significant therapeutic potential in oncology.[3][4] Molecular modeling and 3D-QSAR studies have been instrumental in elucidating the SAR for this class of inhibitors.[3] Key findings include:
-
Cyclic Amine Moieties: The incorporation of cyclic amine structures within the carboxamide side chain is a common feature of potent PARP-1 inhibitors.[3]
-
Hydrogen Bonding and π-Stacking: The benzimidazole-carboxamide scaffold facilitates critical hydrogen bonding and π-stacking interactions within the nicotinamide binding site of the PARP-1 enzyme.[5]
Derivatives of 2-phenyl-1H-benzimidazole-4-carboxamide have shown remarkable potency, with some exhibiting Ki values in the low nanomolar range. For example, the introduction of a hydroxymethylphenyl group at the 2-position resulted in one of the most potent inhibitors in the series.[4]
Table 2: SAR of 2-Aryl-1H-benzimidazole-4-carboxamides as PARP-1 Inhibitors [4]
| Compound | R (Substituent on Phenyl Ring) | Ki (PARP-1) [nM] |
| 23 | H | 15 |
| 78 | 4-CH2OH | 1.6 |
Antimicrobial and Anti-inflammatory Agents
Benzimidazolone derivatives have also been investigated for their antimicrobial and anti-inflammatory properties.[6][7][8] The antimicrobial activity is often attributed to the structural similarity of the benzimidazole core to purines, leading to the inhibition of bacterial protein and nucleic acid synthesis.[9]
In the context of anti-inflammatory action, these derivatives can interact with a variety of targets, including cyclooxygenase (COX) enzymes and cannabinoid receptors.[7][8] The nature and position of substituents on the benzimidazole ring are critical for determining the specific anti-inflammatory mechanism. For instance, a 5-carboxamide substitution can lead to antagonism of the cannabinoid receptor.[7][8]
Table 3: Antimicrobial Activity of Benzimidazolone Sulfonamide Derivatives [6]
| Compound | R (Aromatic Sulfonyl Group) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
| 6a | 6-chloropyridyl | >100 | >100 |
| 6h | Phenylpropionic acid | 100 (vs. M. tuberculosis) | - |
Experimental Protocols
The evaluation of benzimidazolone carboxamide derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the 5-HT4 receptor.
Materials:
-
HeLa cell membranes expressing the human 5-HT4 receptor.
-
[3H]GR113808 (radioligand).
-
Test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, [3H]GR113808, and either the test compound or vehicle.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for equilibrium binding.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled 5-HT4 ligand.
-
Calculate the IC50 values (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki values using the Cheng-Prusoff equation.
PARP-1 Inhibition Assay
Objective: To measure the inhibitory activity (IC50) of test compounds against the PARP-1 enzyme.
Materials:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
NAD+ (substrate).
-
[3H]NAD+.
-
Histone proteins.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2 and DTT).
-
Trichloroacetic acid (TCA).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the PARP-1 enzyme, activated DNA, and the test compound.
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and [3H]NAD+.
-
Incubate the reaction at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Collect the precipitated proteins on glass fiber filters.
-
Wash the filters with TCA to remove unincorporated [3H]NAD+.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Test compounds.
-
96-well microtiter plates.
-
Incubator.
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate growth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism with no drug) and negative (medium only) controls.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing the Pathways and Processes
Understanding the context in which these compounds act is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: 5-HT4 Receptor Signaling Pathway and Antagonism.
References
- 1. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
"solubility and stability of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, namely solubility and stability, of the novel compound N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies and presents illustrative data based on structurally related benzimidazole derivatives to guide research and development efforts. Detailed experimental protocols for solubility and stability assessment are provided, adhering to international standards. Furthermore, a representative signaling pathway associated with the benzimidazole scaffold is visualized to provide context for its potential mechanism of action.
Introduction
N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is a complex molecule belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a prominent feature in many pharmaceuticals due to its versatile biological activities, including antimicrobial, antiviral, and anticancer properties[1][2]. The physicochemical properties of a drug candidate, such as solubility and stability, are critical determinants of its biopharmaceutical performance, influencing everything from formulation design to in vivo efficacy and shelf-life.
This guide serves as a foundational resource for researchers, providing a structured approach to evaluating the solubility and stability of this and similar complex molecules.
Physicochemical Properties
While specific experimental data for the target compound is not publicly available, we can infer its likely properties based on its structure and data from related benzimidazole derivatives. The molecule possesses several functional groups that will influence its solubility and stability, including a carboxamide, a hydroxyl group, and the benzimidazole core. The calculated XLogP3 of 2.1 suggests moderate lipophilicity.
Solubility Profile (Illustrative Data)
The aqueous solubility of a drug substance is a critical factor for its absorption. The following table presents hypothetical solubility data for the target compound in various media, based on typical values for poorly soluble benzimidazole derivatives.
| Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Method |
| Purified Water | 25 | < 1 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | 5 - 15 | Shake-Flask |
| Phosphate Buffer (pH 6.8) | 37 | 1 - 5 | Shake-Flask |
| Phosphate Buffer (pH 7.4) | 37 | < 1 | Shake-Flask |
| Ethanol | 25 | 50 - 150 | Shake-Flask |
| Propylene Glycol | 25 | 100 - 300 | Shake-Flask |
| DMSO | 25 | > 1000 | Shake-Flask |
Note: This data is illustrative and should be confirmed by experimental analysis.
Stability Profile (Illustrative Data)
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors[3][4]. The table below summarizes potential stability data under various conditions, as guided by the International Council for Harmonisation (ICH) guidelines.
| Condition | Duration | Parameter | Specification | Result |
| Long-Term | 12 months | Assay | 95.0% - 105.0% | Complies |
| 25°C ± 2°C / 60% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |
| Intermediate | 6 months | Assay | 95.0% - 105.0% | Complies |
| 30°C ± 2°C / 65% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |
| Accelerated | 6 months | Assay | 95.0% - 105.0% | Complies |
| 40°C ± 2°C / 75% RH ± 5% RH | Total Impurities | ≤ 1.0% | Complies | |
| Photostability | 1.2 million lux hours | Assay | 95.0% - 105.0% | Potential for degradation |
| Near UV (200 W h/m²) | Total Impurities | ≤ 1.0% | Increased impurities | |
| Forced Degradation | ||||
| 0.1 N HCl (60°C, 24h) | Assay | Report | Significant degradation | |
| 0.1 N NaOH (60°C, 24h) | Assay | Report | Moderate degradation | |
| 3% H₂O₂ (RT, 24h) | Assay | Report | Minor degradation |
Note: This data is illustrative. Benzimidazole derivatives have shown susceptibility to hydrolysis and photodecomposition, particularly in solution[5][6].
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility[7].
Objective: To determine the equilibrium solubility of the test compound in a specified solvent.
Materials:
-
Test compound (solid form)
-
Solvent of choice (e.g., purified water, buffers, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method
Procedure:
-
Add an excess amount of the solid test compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After incubation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it immediately using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent if necessary.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Stability Indicating HPLC Method and Stress Testing
This protocol describes a general procedure for developing a stability-indicating HPLC method and performing forced degradation studies as per ICH guidelines[3][8].
Objective: To establish and validate an HPLC method capable of separating the intact drug from its degradation products and to assess the intrinsic stability of the drug substance.
Materials:
-
Test compound
-
HPLC grade solvents (e.g., acetonitrile, methanol)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Photostability chamber
-
Temperature and humidity-controlled stability chambers
Procedure:
Part A: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Heat as above.
-
Oxidative Degradation: Dissolve the compound and add a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze samples from each stress condition by HPLC.
Part B: Method Validation
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that shows adequate separation of the main peak from any degradation products formed during forced degradation.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Potential Mechanism of Action: Signaling Pathway
Benzimidazole derivatives are known to exert their biological effects through various mechanisms, including the inhibition of microtubule polymerization, a key process in cell division[9]. This action is similar to that of well-known anticancer agents. The following diagram illustrates this general signaling pathway.
Conclusion
While direct experimental data on the solubility and stability of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is currently lacking, this technical guide provides a robust framework for its evaluation. By employing the standardized protocols for solubility and stability testing outlined herein, researchers can generate the critical data necessary for the progression of this compound through the drug development pipeline. The illustrative data and the potential mechanism of action provide a valuable starting point for further investigation. It is imperative that comprehensive experimental studies are conducted to fully characterize the physicochemical profile of this novel benzimidazole carboxamide.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. snscourseware.org [snscourseware.org]
- 9. m.youtube.com [m.youtube.com]
Preclinical Toxicology Profile of PF-03550096: A Technical Overview
Disclaimer: Publicly available, detailed preclinical toxicology data for PF-03550096, a potent and selective cannabinoid receptor 2 (CB2) agonist, is limited. This is common for drug candidates that did not advance to later stages of clinical development. This guide provides a comprehensive overview of the standard preclinical toxicology studies that a compound like this compound would have undergone, based on international regulatory guidelines and common practices in the pharmaceutical industry. The data and protocols presented are representative and intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a small molecule that acts as a potent agonist for the CB2 receptor, with high selectivity over the CB1 receptor.[1] Developed by Pfizer, it was initially investigated as a potential treatment for irritable bowel syndrome.[1] The therapeutic rationale is based on the role of the CB2 receptor in modulating inflammatory and neuropathic pain, particularly in the viscera.[1] As with any new chemical entity intended for human use, a rigorous preclinical toxicology program is essential to characterize its safety profile before administration to human subjects.
Standard Preclinical Toxicology Program
A preclinical toxicology program for a compound like this compound would be designed to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the dose-response relationship for any adverse effects. This program typically includes studies on safety pharmacology, genotoxicity, repeat-dose toxicity, reproductive and developmental toxicity, and carcinogenicity.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[2][3][4] The core battery of safety pharmacology studies, as mandated by ICH S7A guidelines, focuses on the cardiovascular, central nervous, and respiratory systems.[5][6]
Experimental Protocol: Cardiovascular Safety Pharmacology (in vivo)
-
Species: Beagle dog or non-human primate.
-
Methodology: Conscious, unrestrained animals are often used, with surgically implanted telemetry devices for continuous monitoring of cardiovascular parameters. This allows for the assessment of heart rate, blood pressure, and electrocardiogram (ECG) intervals (e.g., PR, QRS, QT/QTc) without the confounding effects of anesthesia or restraint.[6]
-
Dose Levels: A range of doses, including a therapeutic dose, a supratherapeutic dose, and a dose that elicits mild toxicity, would be administered. A vehicle control group is also included.
-
Data Collection: Continuous monitoring for a specified period post-dose to capture peak and sustained effects.
Table 1: Representative Data from a Cardiovascular Safety Pharmacology Study
| Parameter | Vehicle Control | Low Dose (1 mg/kg) | Mid Dose (10 mg/kg) | High Dose (100 mg/kg) |
| Heart Rate (bpm) | 100 ± 10 | 105 ± 12 | 115 ± 15 | 130 ± 18 |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 92 ± 7 | 85 ± 9 | 75 ± 10 |
| QTc Interval (ms) | 400 ± 20 | 405 ± 22 | 415 ± 25 | 430 ± 30* |
*Statistically significant change from vehicle control.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a drug candidate to cause damage to DNA and chromosomes.[7][8][9] A standard battery of tests is typically required to cover different endpoints.[10][11][12]
Experimental Protocols: Standard Genotoxicity Battery
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[13] The assay is conducted with and without metabolic activation (S9 fraction) to identify both direct mutagens and those that become mutagenic after metabolism.[12]
-
In Vitro Mammalian Cell Cytogenetic Assay: This assay evaluates the potential to induce chromosomal aberrations in cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese hamster ovary cells).[14]
-
In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage by detecting the formation of micronuclei in erythrocytes.[10][13]
Table 2: Representative Summary of Genotoxicity Study Results
| Assay | Condition | Result |
| Ames Test | With and without S9 | Negative |
| Chromosomal Aberration | In vitro (CHO cells) | Negative |
| Micronucleus Test | In vivo (mouse bone marrow) | Negative |
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to characterize the toxicological effects of a drug after repeated administration over a defined period. The duration of these studies depends on the intended duration of clinical use.[15]
Experimental Protocol: 28-Day Repeat-Dose Oral Toxicity Study
-
Species: Two species are typically used, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose is intended to be the maximum tolerated dose (MTD).
-
Administration: Daily oral gavage for 28 consecutive days.
-
Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs. A recovery group may be included to assess the reversibility of any findings.
Table 3: Representative Findings from a 28-Day Repeat-Dose Toxicity Study in Rats
| Finding | Low Dose | Mid Dose | High Dose | Reversibility |
| Clinical Signs | None | None | Sedation, ataxia | Yes |
| Body Weight | No effect | No effect | Decreased gain | Yes |
| Hematology | No effect | No effect | Mild anemia | Yes |
| Clinical Chemistry | No effect | No effect | Elevated liver enzymes | Yes |
| Histopathology | No significant findings | No significant findings | Centrilobular hypertrophy (liver) | Yes |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
This compound, as a CB2 agonist, would primarily act on CB2 receptors, which are G-protein coupled receptors. Activation of CB2 receptors is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[16] This can modulate the activity of various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which can influence cellular processes like proliferation and inflammation.[17][18]
Preclinical Toxicology Assessment Workflow
The assessment of a new chemical entity like this compound follows a structured workflow, starting with in vitro assays and progressing to in vivo studies.
Potential Toxicities of Selective CB2 Agonists
While specific data for this compound is lacking, the general pharmacology of selective CB2 agonists can inform potential areas of toxicological interest. CB2 receptors are primarily expressed in immune cells, and their activation can have immunomodulatory effects.[16][18] Therefore, a thorough evaluation of the immune system would be a critical component of the toxicology program for a CB2 agonist. This would include assessment of lymphoid organ weights and histology, as well as immune function tests if warranted.
Conclusion
The preclinical toxicology assessment of a new drug candidate like this compound is a comprehensive, multi-faceted process guided by international regulatory standards. Although specific toxicology data for this compound are not publicly available, the principles and methodologies described in this guide provide a framework for understanding the types of studies that would have been conducted to ensure its safety before any potential human administration. The focus would have been on identifying dose-limiting toxicities, target organs, and establishing a safe therapeutic window.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Safety pharmacology studies | PPTX [slideshare.net]
- 6. Safety Pharmacology - IITRI [iitri.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. dovepress.com [dovepress.com]
- 10. criver.com [criver.com]
- 11. Failure of the standard battery of short-term tests in detecting some rodent and human genotoxic carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. Discovery of Selective Cannabinoid CB2 Receptor Agonists by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Identification and biochemical analyses of selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of PF-03550096
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-03550096 is a potent and selective cannabinoid receptor 2 (CB2) agonist with potential therapeutic applications. As with many benzimidazole derivatives, this compound exhibits poor aqueous solubility, presenting a significant challenge for in vivo studies. This document provides detailed application notes and protocols for the effective dissolution of this compound for in vivo experiments, ensuring reliable and reproducible results. The following sections outline recommended solvent systems, preparation methodologies, and critical considerations for formulating this compound for administration in animal models.
Introduction to this compound and Formulation Challenges
This compound is a small molecule with a molecular weight of 376.4 g/mol . Its complex chemical structure contributes to its low solubility in aqueous solutions, a common characteristic of the benzimidazole class of compounds. This poor solubility can lead to low bioavailability and inconsistent drug exposure in in vivo studies, thereby affecting the accuracy of pharmacological and toxicological assessments. To overcome these challenges, various formulation strategies can be employed to enhance the solubility and systemic absorption of this compound. These strategies often involve the use of co-solvents, surfactants, and other excipients to create a suitable vehicle for administration.
Recommended Vehicle Components for In Vivo Administration
The selection of an appropriate vehicle is critical for the successful in vivo delivery of poorly soluble compounds like this compound. The choice of vehicle will depend on the desired route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the tolerability of the vehicle in the animal model. Below is a table summarizing commonly used excipients for the formulation of such compounds.
| Component | Class | Function | Commonly Used Examples | Considerations |
| Dimethyl sulfoxide (DMSO) | Co-solvent | Primary solvent for initial dissolution | - | Potential for toxicity at high concentrations. |
| Polyethylene glycol (PEG) | Co-solvent | Increases solubility and stability | PEG 300, PEG 400 | Viscosity can be high; may require warming. |
| Propylene glycol (PG) | Co-solvent | Solubilizing agent | - | Generally considered safe. |
| Ethanol | Co-solvent | Enhances solubility | - | Can cause irritation and has biological effects. |
| Tween 80 (Polysorbate 80) | Surfactant | Improves wetting and prevents precipitation | - | Can cause hypersensitivity reactions in some animals. |
| Cremophor EL | Surfactant | Solubilizer for lipophilic drugs | - | Associated with hypersensitivity reactions. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes to enhance solubility | - | Can have renal toxicity at high doses. |
| Saline (0.9% NaCl) | Aqueous Base | Diluent | - | Used to bring the final formulation to the desired volume. |
| Phosphate-Buffered Saline (PBS) | Aqueous Base | Diluent, maintains physiological pH | - | Preferred for maintaining pH. |
Experimental Protocols for Dissolving this compound
Prior to preparing the final dosing solution, it is crucial to perform small-scale pilot solubility tests to determine the optimal solvent system for this compound at the desired concentration.
Protocol 1: DMSO-Based Vehicle
This protocol is suitable for initial proof-of-concept studies where a small volume of a concentrated stock solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add a small volume of DMSO to the powder. A common starting point is a 1:1 to 1:5 ratio of compound to DMSO (w/v).
-
Vortex the mixture vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can aid in dissolution.
-
Once a clear solution is obtained, add PEG 400 to the desired final concentration (e.g., to make a final vehicle of 10% DMSO, 40% PEG 400).
-
Vortex the solution thoroughly after the addition of PEG 400.
-
Finally, add sterile saline or PBS to reach the final desired volume and concentration. The final concentration of DMSO should ideally be kept below 10% (v/v) for most in vivo applications to minimize toxicity.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation is not suitable and alternative solvent systems should be explored.
Example Formulation (for a 1 mg/mL final concentration):
-
10% DMSO
-
40% PEG 400
-
50% Saline
Protocol 2: Tween 80-Based Vehicle
This protocol utilizes a surfactant to improve solubility and is often used for oral and intraperitoneal administration.
Materials:
-
This compound powder
-
Ethanol, 100%, sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Dissolve the powder in a small volume of ethanol.
-
In a separate tube, prepare the vehicle by mixing Tween 80 and sterile saline. A common vehicle composition is 5-10% Tween 80 in saline.
-
While vortexing the Tween 80/saline mixture, slowly add the ethanolic solution of this compound. This dropwise addition is crucial to prevent precipitation.
-
Continue to vortex for several minutes to ensure a homogenous suspension or solution. Sonication can be used to aid in creating a fine, uniform dispersion.
-
The final concentration of ethanol should be kept as low as possible, typically below 5% (v/v).
Example Formulation (for a 1 mg/mL final concentration):
-
5% Ethanol
-
10% Tween 80
-
85% Saline
Protocol 3: Cyclodextrin-Based Vehicle
Cyclodextrins are useful for increasing the aqueous solubility of hydrophobic compounds and are often well-tolerated.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile water or saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare a stock solution of HP-β-CD in sterile water or saline. A common concentration is 20-40% (w/v). The solution may require warming and stirring to fully dissolve the cyclodextrin.
-
Weigh the required amount of this compound powder and add it to the HP-β-CD solution.
-
Vortex the mixture vigorously. For larger volumes, use a magnetic stirrer and stir for several hours at room temperature or with gentle warming to facilitate the formation of the inclusion complex.
-
Once the compound is dissolved, the solution can be filtered through a 0.22 µm syringe filter for sterilization if required for the route of administration.
Example Formulation (for a 1 mg/mL final concentration):
-
30% (w/v) HP-β-CD in sterile saline
Visualizations
Caption: Experimental workflow for preparing this compound for in vivo administration.
Application Notes and Protocols: Preclinical Evaluation of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide in Rat Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies detailing the use of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide (also known as PF-03550096[1]) in rat models of neuropathic pain have been identified in the public domain. The following application notes and protocols are based on established methodologies for evaluating novel chemical entities, particularly from the benzimidazole class, in preclinical models of neuropathic pain.
Introduction
Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory nervous system. Its complex pathophysiology involves neuroinflammatory processes, making it a challenging therapeutic area. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including analgesic and anti-inflammatory effects.[2][3] Compounds from this class have been investigated for their potential to manage pain by targeting various pathways, including the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) or microsomal prostaglandin E2 synthase 1 (mPGES-1).[4][5]
The compound N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide belongs to the 2-oxo-1H-benzimidazole-1-carboxamide class. Derivatives with this core structure have been explored for various central nervous system targets, including serotonin receptors.[6][7] This document provides a comprehensive framework for the in vivo evaluation of this compound in a rat model of surgically-induced neuropathic pain.
Proposed Mechanism of Action (Hypothetical)
Based on the activities of related benzimidazole derivatives, this compound could potentially alleviate neuropathic pain by modulating neuroinflammatory pathways. A plausible hypothesis is the inhibition of inflammatory mediators in the spinal cord, which are upregulated following nerve injury.
Caption: Hypothetical mechanism targeting TNF-α in the spinal cord.
Experimental Protocols
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model is widely used to induce peripheral nerve injury that results in persistent pain behaviors.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Surgical tools (scissors, forceps, needle holder)
-
4-0 chromic gut sutures
-
Antiseptic solution and sterile saline
-
Warming pad
Procedure:
-
Anesthetize the rat and shave the lateral surface of the left thigh.
-
Place the animal in a prone position on a warming pad to maintain body temperature.
-
Make a small incision parallel to the femur to expose the biceps femoris muscle.
-
Bluntly dissect through the muscle to reveal the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Proximal to the nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a slight constriction is visible and brief muscle twitches are observed. The constriction should not arrest epineural blood flow.
-
Close the muscle layer and suture the skin incision.
-
Administer post-operative analgesics as per institutional guidelines for the first 48 hours.
-
Allow the animals to recover for 7-14 days for neuropathic pain symptoms to develop fully. Sham-operated animals will undergo the same procedure without nerve ligation.
Drug Preparation and Administration
Materials:
-
N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in saline, or 10% DMSO/10% Tween 80/80% saline)
-
Oral gavage needles or injection syringes (for intraperitoneal, i.p.)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a stock solution of the test compound by dissolving it in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare serial dilutions to achieve the desired final doses (e.g., 3, 10, 30 mg/kg).
-
Administer the compound or vehicle to the rats via the desired route (e.g., oral gavage). The volume should be consistent across all animals (e.g., 5 mL/kg).
-
Conduct behavioral testing at predetermined time points post-administration (e.g., 30, 60, 120, 240 minutes) to establish a time-course of action.
Behavioral Testing for Mechanical Allodynia
Mechanical allodynia (pain response to a non-painful stimulus) is a key symptom of neuropathic pain.
Materials:
-
Von Frey filaments of increasing stiffness (e.g., 0.4g to 26g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the rats to the testing environment and chambers for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the injured (ipsilateral) hind paw.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). A positive response leads to the use of a weaker filament; a negative response leads to a stronger one.
-
Record the pattern of responses and calculate the 50% PWT using the appropriate formula.
-
Testing is performed at baseline (before surgery), post-surgery (before drug administration), and at various time points after drug administration.
Experimental Workflow and Data Presentation
The overall experimental design should follow a logical progression from surgery to behavioral assessment.
Caption: Standard workflow for preclinical neuropathic pain studies.
Data Tables
Quantitative data should be summarized for clarity and comparison.
Table 1: Effect of Compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) | Post-CCI PWT (g) | PWT at 60 min Post-Dose (g) | % MPE* at 60 min |
|---|---|---|---|---|---|---|
| Sham + Vehicle | - | 8 | 14.5 ± 0.8 | 14.2 ± 0.9 | 14.4 ± 1.0 | N/A |
| CCI + Vehicle | - | 10 | 14.8 ± 0.7 | 2.1 ± 0.3 | 2.5 ± 0.4 | 4% |
| CCI + Compound | 3 | 10 | 14.6 ± 0.9 | 2.3 ± 0.4 | 5.8 ± 0.7** | 29% |
| CCI + Compound | 10 | 10 | 14.7 ± 0.6 | 2.0 ± 0.2 | 9.7 ± 1.1** | 62% |
| CCI + Compound | 30 | 10 | 14.5 ± 0.8 | 2.2 ± 0.3 | 13.5 ± 0.9** | 91% |
| CCI + Gabapentin | 100 | 10 | 14.6 ± 0.7 | 2.4 ± 0.5 | 12.8 ± 1.2** | 84% |
*Data are presented as Mean ± SEM. *p < 0.01 vs. CCI + Vehicle group. *MPE: Maximum Possible Effect, calculated as [(Post-drug PWT - Post-CCI PWT) / (Baseline PWT - Post-CCI PWT)] x 100.
Table 2: Dose-Response Relationship
| Dose (mg/kg) | Peak Effect Time (min) | ED₅₀ (mg/kg) |
|---|---|---|
| 3 | 60 | \multirow{3}{*}{8.5 (Calculated)} |
| 10 | 60 | |
| 30 | 60 |
ED₅₀ is the dose required to achieve 50% of the maximum possible effect.
Logical Flow for Study Design
A well-defined logical flow ensures robust and reproducible results.
Caption: Logical progression of a dose-response efficacy study.
References
- 1. N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | C19H28N4O4 | CID 24857887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the In Vitro Efficacy of PF-03550096
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-03550096 is a potent and selective full agonist of the Cannabinoid Receptor 2 (CB2). The CB2 receptor, primarily expressed on immune cells, is a G-protein coupled receptor (GPCR) that signals through Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulates downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway. Due to its selective action on the CB2 receptor, this compound is a valuable tool for investigating the therapeutic potential of CB2 agonism in various pathological conditions, including inflammatory diseases and cancer, without the psychotropic side effects associated with CB1 receptor activation.
These application notes provide detailed methodologies for assessing the in vitro efficacy of this compound by evaluating its potency in receptor activation and its effects on downstream signaling, cell viability, and inflammatory responses.
Data Presentation
Table 1: Summary of In Vitro Efficacy Parameters for this compound
| Parameter | Assay Type | Cell Line | Expected Outcome |
| Potency (EC50) | cAMP Inhibition Assay | CHO-hCB2 | Determination of the half-maximal effective concentration for inhibition of forskolin-stimulated cAMP production. |
| Downstream Signaling | Western Blot for pERK1/2 | Various (e.g., microglial cells, cancer cell lines) | Increased phosphorylation of ERK1/2 upon treatment with this compound. |
| Cell Viability (IC50) | MTT or ATP-based Assay | Cancer Cell Lines | Determination of the half-maximal inhibitory concentration on cell viability. |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | Inhibition of LPS-induced NO production. |
Mandatory Visualizations
Application Notes and Protocols for the Quantification of PF-03550096 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a detailed methodology for the quantitative analysis of PF-03550096 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is sensitive, specific, and has been validated for precision, accuracy, and stability. These protocols are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and pharmacodynamic studies of this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from human plasma using protein precipitation with acetonitrile. This method is rapid and effective for removing the majority of proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
Pipette 100 µL of each plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Method
This section details the liquid chromatography and mass spectrometry conditions for the analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | this compound: [Specify Precursor > Product ion], Internal Standard: [Specify Precursor > Product ion] |
Caption: Key components of the LC-MS/MS system.
Data Presentation
Method Validation Summary
The analytical method was validated according to established guidelines for bioanalytical method validation. A summary of the validation parameters is presented below.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| MQC | 100 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| HQC | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Table 3: Stability of this compound in Human Plasma
| Stability Condition | Duration | Temperature | Mean Concentration Change (%) |
| Freeze-Thaw | 3 cycles | -80°C to RT | < 15 |
| Short-Term (Bench-Top) | 4 hours | Room Temperature | < 10 |
| Long-Term | 90 days | -80°C | < 15 |
Stability Assessment Protocols
Freeze-Thaw Stability
Objective: To assess the stability of this compound in plasma after multiple freeze-thaw cycles.
Procedure:
-
Use at least three replicates of low and high concentration quality control (QC) samples.
-
Freeze the QC samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle two more times for a total of three cycles.
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in plasma at room temperature.
Procedure:
-
Use at least three replicates of low and high concentration QC samples.
-
Thaw the QC samples and keep them at room temperature for a specified period (e.g., 4 hours).
-
Analyze the samples and compare the concentrations to freshly prepared QC samples.
Long-Term Stability
Objective: To determine the stability of this compound in plasma during long-term storage.
Procedure:
-
Store multiple aliquots of low and high concentration QC samples at -80°C.
-
At specified time points (e.g., 30, 60, 90 days), retrieve a set of QC samples.
-
Analyze the stored samples along with freshly prepared QC samples.
-
Compare the concentrations to determine the stability over time.
Caption: Key steps in bioanalytical method validation.
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole is a heterocyclic aromatic compound, consisting of a fusion of benzene and imidazole. This scaffold is a crucial pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties.[1][2][3] The anti-inflammatory potential of benzimidazole derivatives stems from their ability to interact with and modulate various biological targets involved in the inflammatory cascade, such as enzymes and transcription factors.[1] This document provides detailed application notes and experimental protocols for the systematic evaluation of the anti-inflammatory effects of novel benzimidazole compounds, covering in vitro screening, in vivo validation, and elucidation of molecular mechanisms.
In Vitro Evaluation Techniques
In vitro assays are fundamental for the initial screening of benzimidazole compounds. They offer a rapid and cost-effective method to assess anti-inflammatory activity and identify promising candidates for further development.
Application Note: Cell-Based Assays for Inflammatory Mediator Inhibition
Cell-based assays, particularly using macrophage cell lines like RAW 264.7, are instrumental in mimicking the cellular inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4] By pre-treating LPS-stimulated cells with benzimidazole compounds, researchers can quantify the reduction in these mediators to determine the compound's inhibitory potential.
Protocol 1: Inhibition of Inflammatory Mediators in LPS-Stimulated Macrophages
Objective: To quantify the inhibitory effect of benzimidazole compounds on the production of NO, TNF-α, and IL-6 in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzimidazole test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzimidazole compounds for 1-2 hours.[4][5] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 0.5-1 µg/mL to all wells except the negative control group.[5] Incubate for another 22-24 hours.[4][5]
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Measure the absorbance at 540 nm. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.[4]
-
-
Cytokine Measurement (ELISA):
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-only treated group.
Application Note: Enzyme Inhibition Assays
A key mechanism of anti-inflammatory drugs is the inhibition of pro-inflammatory enzymes. Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8] Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation.[9] Assaying the direct inhibitory effect of benzimidazole compounds on these enzymes can reveal their specific mechanism of action.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of benzimidazole compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme activity assay kits (commercially available)
-
Benzimidazole test compounds
-
Aspirin or Celecoxib (as standard inhibitors)
-
Microplate reader
Procedure:
-
Follow the protocol provided with the commercial COX inhibitor screening assay kit.
-
Compound Preparation: Prepare a series of dilutions of the benzimidazole test compounds and standards.
-
Enzyme Reaction: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compounds.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentrations. Calculate the IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.[10][11]
Data Presentation: In Vitro COX Inhibition
The following table summarizes the reported COX inhibitory activities of various benzimidazole derivatives.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Compound 25 | COX-1 | 0.044 | [11] |
| Compound 25 | COX-2 | 0.00452 | [11] |
| Compound 29 | COX-1 | - | [11] |
| Compound 29 | COX-2 | - | [11] |
| BIZ-4 | COX-1 & COX-2 | <1 | [10] |
| Compound 6 | COX-2 | 0.13 | [12] |
| Compound 9 | COX-2 | 0.15 | [12] |
| Celecoxib (Standard) | COX-1 | 15.0 | [11] |
| Celecoxib (Standard) | COX-2 | 0.04 | [11] |
| Naproxen (Standard) | COX-1 | 8.7 | [11] |
| Naproxen (Standard) | COX-2 | 0.52 | [11] |
Note: A lower IC₅₀ value indicates greater potency. Selectivity for COX-2 over COX-1 is often a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.
In Vivo Evaluation Techniques
In vivo models are crucial for evaluating the therapeutic efficacy and safety profile of benzimidazole compounds in a whole biological system.
Application Note: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and validated acute inflammation model to screen for anti-inflammatory drugs.[13] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[14]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory activity of benzimidazole compounds by measuring the reduction of paw edema in rats.
Materials:
-
Wistar rats (150-200g)
-
Benzimidazole test compounds
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
-
Standard drug (e.g., Indomethacin or Ibuprofen, 20 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the rats into groups (n=6): Vehicle control, standard drug, and test compound groups.
-
Compound Administration: Administer the benzimidazole compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The vehicle control group receives only the vehicle.[13]
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[13]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point compared to the initial volume (0 h).
-
Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Data Presentation: In Vivo Anti-inflammatory Activity
The table below presents the efficacy of selected benzimidazole derivatives in the carrageenan-induced paw edema model.
| Compound ID | Dose (mg/kg) | Max. % Inhibition of Edema | Reference |
| Compound 11d | 100 | 86.69% | [14] |
| Compound 14 | - | 74.17% | [15] |
| Compound 6 | 43.5% | [1] | |
| MBNHYD | 20 | Comparable to Ibuprofen | [13] |
| Indomethacin (Standard) | - | 57.79% | [15] |
| Aceclofenac (Standard) | 100 | 87.83% | [14] |
Elucidation of Molecular Mechanisms
Understanding the molecular pathways through which benzimidazole compounds exert their effects is critical for drug development. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[16][17]
Application Note: Key Inflammatory Signaling Pathways
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[18][19] Benzimidazole compounds may inhibit this pathway at various points.[20][21]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway consists of several cascades, including p38, JNK, and ERK. These kinases are activated by cellular stress and inflammatory signals, and they regulate the expression of inflammatory mediators at both the transcriptional and translational levels.[8][16][22] Inhibition of MAPK phosphorylation is a known mechanism for anti-inflammatory drugs.
Visualization of Signaling Pathways
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Caption: Overview of the MAPK signaling cascades in inflammation.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To determine if benzimidazole compounds inhibit the phosphorylation of key proteins in the NF-κB and MAPK pathways.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p-IκBα, anti-p-p38, anti-p-JNK, and total protein controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins or a housekeeping protein like β-actin. Compare the levels in compound-treated samples to the LPS-only control.[20]
Overall Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of benzimidazole compounds for anti-inflammatory activity.
Caption: A streamlined workflow for anti-inflammatory drug discovery.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. scielo.br [scielo.br]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benznidazole treatment attenuates liver NF-κB activity and MAPK in a cecal ligation and puncture model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective benzimidazole inhibitors of the antigen receptor-mediated NF-kappaB activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide (AMG 221)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide, also known as AMG 221, is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol within tissues.[1] Elevated levels of cortisol in metabolic tissues are associated with insulin resistance and other features of the metabolic syndrome.[2][3] Consequently, inhibition of 11β-HSD1 by compounds such as AMG 221 presents a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[3]
Radioligand binding assays are fundamental tools for characterizing the interaction of inhibitors like AMG 221 with their target enzyme. These assays are considered the gold standard for determining the affinity of a ligand for its receptor or enzyme due to their robustness and sensitivity. This document provides detailed protocols for two common types of radioligand binding assays applicable to 11β-HSD1: a Scintillation Proximity Assay (SPA) and a traditional filtration-based assay.
Quantitative Data Summary
The following table summarizes the reported binding affinities for AMG 221 against 11β-HSD1.
| Compound Name | Assay Type | Target | Reported Value |
| N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide (AMG 221) | Scintillation Proximity Assay (SPA) | 11β-HSD1 | K_i = 12.8 nM |
| N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide (AMG 221) | Cell-based Assay | 11β-HSD1 | IC_50 = 10.1 nM |
Experimental Protocols
Membrane Preparation from Cells Expressing 11β-HSD1
This protocol describes the preparation of cell membranes enriched with 11β-HSD1, suitable for use in both SPA and filtration binding assays.
Materials:
-
Cells stably expressing human 11β-HSD1 (e.g., HEK-293 or CHO cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Sucrose solution (10% w/v) in buffer
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.
-
Aliquot the membrane suspension and store at -80°C until use.
Protocol 1: Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition
This homogeneous assay format measures the conversion of a radiolabeled substrate to a product that is captured by an antibody-coated SPA bead, generating a light signal.
Materials:
-
Membrane preparation containing 11β-HSD1
-
[³H]Cortisone (radiolabeled substrate)
-
NADPH
-
AMG 221 or other test compounds
-
Assay Buffer: 100 mM K₂HPO₄/KH₂PO₄, 1 mM EDTA, pH 7.5
-
Monoclonal antibody specific for cortisol
-
Protein A-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare a solution of test compounds (e.g., AMG 221) at various concentrations in the Assay Buffer.
-
In a 384-well plate, add the test compound solution.
-
Add the 11β-HSD1 membrane preparation to each well.
-
Prepare a substrate mix containing [³H]Cortisone and NADPH in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate mix to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes), allowing the enzymatic conversion of [³H]cortisone to [³H]cortisol.
-
Stop the reaction by adding a solution containing a cortisol-specific monoclonal antibody and an excess of a non-radiolabeled inhibitor (e.g., glycyrrhetinic acid).
-
Add Protein A-coated SPA beads to each well. The beads will bind the antibody- [³H]cortisol complex.
-
Incubate the plate for at least 2 hours at room temperature to allow the beads to settle and for the antibody-antigen interaction to reach equilibrium.
-
Measure the light emission from each well using a microplate scintillation counter.
-
Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration. The K_i value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Filtration-Based Radioligand Binding Assay for 11β-HSD1 Inhibition
This is a traditional heterogeneous assay where the bound radioligand is separated from the free radioligand by filtration.
Materials:
-
Membrane preparation containing 11β-HSD1
-
[³H]Cortisone (radioligand)
-
AMG 221 or other test compounds
-
Non-specific binding control (e.g., a high concentration of a known 11β-HSD1 inhibitor like carbenoxolone)
-
Binding Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates with GF/C filters (pre-soaked in 0.3% polyethyleneimine)
-
Scintillation cocktail
Procedure:
-
In a 96-well plate, set up the assay in a final volume of 250 µL per well.
-
To each well, add 50 µL of the test compound (AMG 221) at various concentrations or the non-specific binding control. For total binding wells, add 50 µL of Binding Buffer.
-
Add 150 µL of the diluted 11β-HSD1 membrane preparation (typically 50-120 µg protein per well) to each well.
-
Add 50 µL of [³H]Cortisone at a concentration at or below its K_d value.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the 96-well filter plate.
-
Wash the filters four times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ and subsequently the K_i value of the test compound.
Visualizations
Caption: Experimental workflow for the filtration-based radioligand binding assay.
Caption: Simplified signaling pathway of 11β-HSD1 and its inhibition by AMG 221.
References
Troubleshooting & Optimization
"troubleshooting PF-03550096 solubility issues in aqueous solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-03550096, a potent and selective CB2 cannabinoid receptor agonist. This guide focuses on addressing solubility issues in aqueous solutions to ensure successful experimental outcomes.
Quick Reference: Chemical Properties
| Property | Value | Source |
| Chemical Name | N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | [1] |
| Molecular Formula | C19H28N4O4 | [1][2] |
| Molecular Weight | 376.5 g/mol | [1] |
| Solubility | DMF: 2 mg/mLDMSO: 2 mg/mL | [1] |
Troubleshooting Guide: Aqueous Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
Problem 1: this compound precipitates out of solution when diluted into aqueous buffer from a DMSO stock.
-
Cause: this compound is a lipophilic compound with low aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound may crash out of solution as it is no longer soluble in the high water content of the final solution. This is a common issue with poorly water-soluble drugs.
-
Solution:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in the concentration of the organic solvent can help to keep the compound in solution.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the solution upon addition of the DMSO stock to the aqueous buffer.
-
Lower Final Concentration: If precipitation persists, the final desired concentration in the aqueous buffer may be above the solubility limit of this compound. Consider reducing the final concentration.
-
Co-solvents: For certain applications, the inclusion of a small percentage of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous solution may improve solubility. However, the compatibility of any co-solvent with the specific experimental assay must be verified.
-
Problem 2: Inconsistent results in biological assays, potentially due to variable compound concentration.
-
Cause: If this compound is not fully dissolved, the actual concentration of the compound in solution will be lower than the calculated concentration, leading to variability in experimental results. Micro-precipitates may not be visible to the naked eye.
-
Solution:
-
Visual Inspection: Before use, carefully inspect the prepared aqueous solution for any signs of precipitation (e.g., cloudiness, visible particles).
-
Sonication: Gently sonicate the solution in a water bath for a short period to help dissolve any small, non-visible precipitates.
-
Fresh Preparations: Prepare fresh aqueous solutions of this compound for each experiment to minimize the risk of compound precipitation over time.
-
Filtration (with caution): While filtration can remove precipitates, it can also remove the undissolved compound, leading to a lower-than-expected final concentration. If filtration is necessary, it should be done with care, and the potential for loss of compound should be considered.
-
Problem 3: Difficulty in preparing a high-concentration aqueous stock solution.
-
Cause: The intrinsic low aqueous solubility of this compound makes it challenging to prepare high-concentration stock solutions directly in aqueous buffers.
-
Solution: It is generally not recommended to prepare high-concentration stock solutions of this compound directly in aqueous buffers. The recommended method is to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous buffer for the final working concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended for preparing stock solutions of this compound, with a solubility of up to 2 mg/mL.[1] For most biological applications, DMSO is the preferred solvent.
Q2: What is the maximum recommended final concentration of DMSO in my aqueous solution for cell-based assays?
A2: To avoid solvent-induced toxicity in cell-based assays, the final concentration of DMSO should generally be kept below 0.5%. However, the tolerance of specific cell lines to DMSO can vary, so it is advisable to run a vehicle control (aqueous buffer with the same final concentration of DMSO) to assess any potential effects on your experimental system.
Q3: Can I store aqueous solutions of this compound?
A3: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment. Due to its low aqueous solubility, the compound may precipitate out of solution over time, even at lower concentrations, which would affect the accuracy of your experiments. Stock solutions in DMSO, however, can be stored at -20°C or -80°C for extended periods.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist for the CB2 cannabinoid receptor.[2] Activation of the CB2 receptor, a G protein-coupled receptor, can lead to the inhibition of adenylyl cyclase and the activation of the MAPK-ERK signaling pathway.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.765 mg of this compound (Molecular Weight = 376.5 g/mol ).
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. A brief, gentle sonication in a water bath may be used to aid dissolution if necessary.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Aqueous Buffer (e.g., PBS)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS) or other desired aqueous buffer
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
-
-
Procedure:
-
Perform a serial dilution to minimize the risk of precipitation.
-
Step 1 (Intermediate Dilution): Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
Step 2 (Final Aqueous Dilution): Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in the desired aqueous buffer. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of PBS.
-
Immediately and vigorously vortex the final solution for at least 30 seconds to ensure thorough mixing and to minimize precipitation.
-
Visually inspect the solution for any signs of precipitation before use.
-
Use the freshly prepared 10 µM working solution for your experiment. The final DMSO concentration in this example is 0.1%.
-
Visualizations
References
Technical Support Center: Improving the In Vivo Bioavailability of Benzimidazole-Based Compounds
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of benzimidazole-based compounds. Many compounds in this class exhibit potent therapeutic effects but are hindered by poor aqueous solubility and limited absorption.[1][2][3] This guide addresses these common challenges with practical solutions and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many benzimidazole compounds? A1: The primary obstacles are their poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and in some cases, significant first-pass metabolism in the gut wall and liver before reaching systemic circulation.[4][5][6] The dissolution of the drug is often the rate-limiting step for absorption.[7]
Q2: What are the main strategies to overcome poor solubility and improve bioavailability? A2: Key strategies focus on enhancing solubility and dissolution rates. These include:
-
Nanotechnology-based Drug Delivery Systems: Encapsulating the benzimidazole compound in nanocarriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can significantly improve solubility, protect the drug from degradation, and offer controlled release.[3][4][8]
-
Prodrug Approach: Modifying the chemical structure to create a more water-soluble prodrug that converts to the active parent compound in vivo through enzymatic action (e.g., by alkaline phosphatases) is a highly effective method.[9][10][11]
-
Solid Dispersions & Complexation: Creating solid dispersions with hydrophilic polymers (e.g., povidone) or complexation with molecules like cyclodextrins can enhance the dissolution rate of the compound.[7][12]
Q3: Can nanotechnology also help in targeting the drug to a specific site? A3: Yes. Nanoparticle surfaces can be modified with targeting ligands (e.g., folic acid, transferrin, RGD peptides) to actively target specific receptors, such as those overexpressed on tumor cells.[3] This not only improves efficacy at the target site but can also reduce systemic toxicity.[4] Nanoparticles can also passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][4]
Q4: Which pharmacokinetic parameters are most important to evaluate when assessing bioavailability? A4: The key in vivo parameters to measure are the Area Under the concentration-time Curve (AUC), which represents total drug exposure; the maximum plasma concentration (Cmax); and the time to reach maximum concentration (Tmax).[7] An increase in AUC and Cmax alongside a potential decrease in Tmax generally indicates improved bioavailability and a faster rate of absorption.[7]
Q5: How do I select an appropriate animal model for my in vivo bioavailability study? A5: The choice depends on the specific drug properties and the study's goal. Rodents (mice and rats) are commonly used for initial screening due to cost and ethical considerations. For drugs where absorption is pH-dependent, the dog can be a suitable model as its GI tract pH changes are comparable to humans in fasted and fed states.[13]
Troubleshooting Guide
This guide provides a logical workflow for diagnosing and solving low bioavailability issues encountered during your experiments.
Problem: My benzimidazole compound exhibits low or inconsistent oral bioavailability in vivo.
Step 1: Diagnose the Root Cause The first step is to determine the likely cause of poor absorption. Is it a solubility/dissolution problem or a metabolic stability problem? In vitro assays can provide initial clues.
Caption: Troubleshooting workflow for low bioavailability.
Step 2: Select a Solution Pathway
-
If the primary cause is poor solubility: Focus on formulation enhancement strategies. The goal is to increase the dissolution rate in the GI tract.
-
Option 1: Nanoparticle Formulation. Encapsulate the drug into a nanocarrier system. This is particularly effective for highly lipophilic compounds. (See Protocol 1).
-
Option 2: Solid Dispersion. Create a solid dispersion with a hydrophilic carrier. This is a well-established technique for improving the dissolution of crystalline drugs.[14]
-
Option 3: Phospholipid Complex. Formulating a complex with phospholipids can significantly improve the aqueous solubility and absorption of benzimidazoles like albendazole.[15]
-
-
If the primary cause is high first-pass metabolism: The compound is likely being degraded before it can reach systemic circulation.
Data on Bioavailability Enhancement Strategies
The table below summarizes quantitative data from various studies demonstrating the impact of different formulation strategies on the bioavailability of benzimidazole compounds.
| Compound | Strategy | Key Finding | Pharmacokinetic Parameter Change |
| Albendazole (ABZ) | Phospholipid Complex | The prepared ABZ-PC showed significantly improved oral bioavailability.[15] | AUC increased 2.32-fold compared to the raw drug.[15] |
| Fenbendazole (FBZ) | N-phosphonooxymethyl Prodrug | The prodrug led to better absorption of the parent drug after oral administration in swine.[9][10] | Higher plasma concentrations of FBZ and its active metabolite were achieved with the prodrug.[9] |
| Mebendazole, Albendazole, Ricobendazole | Solubilization with Povidone | An increase in solubility, particularly in acidic medium, directly correlated with improved in vivo absorption in mice.[7] | Increased AUC and Cmax; Decreased Tmax.[7] |
| Benznidazole (BNZ) | Zeolitic Imidazolate Framework-8 (ZIF-8) Delivery System | A pH-sensitive drug delivery system was developed that may lead to improved bioavailability.[16][17] | Controlled release profile, with potential to enhance absorption in vivo.[16] |
Key Experimental Protocols
Protocol 1: Preparation of Benzimidazole-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
This protocol describes a common method for preparing drug-loaded nanoparticles.
Materials & Equipment:
-
Benzimidazole compound
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)
-
Purified water
-
Magnetic stirrer and probe sonicator/homogenizer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the benzimidazole compound and the polymer (e.g., 10 mg drug, 100 mg PLGA) in a minimal amount of a water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.
-
Homogenization: Subject the resulting emulsion to high-speed homogenization or probe sonication to reduce the droplet size to the nanometer range.
-
Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension at high speed. Discard the supernatant and wash the nanoparticle pellet by resuspending it in purified water. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Freeze-dry the final nanoparticle suspension (often with a cryoprotectant) to obtain a stable, dry powder for long-term storage and characterization.
Caption: Workflow for nanoparticle formulation.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of a benzimidazole formulation. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials & Equipment:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250g)
-
Test formulation (e.g., nanoparticle suspension) and control (e.g., drug in suspension)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical equipment (LC-MS/MS)
-
Anesthetic (if required for blood collection)
Procedure:
-
Acclimatization: Acclimate animals for at least one week before the study.
-
Fasting: Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Group Assignment: Randomly assign animals to a test group (receiving the enhanced formulation) and a control group. A typical group size is n=5-6.
-
Dosing: Administer a single oral dose of the formulation via gavage at a predetermined concentration (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at specified time points. A typical schedule is: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the benzimidazole compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Compare the parameters between the test and control groups to determine the relative improvement in bioavailability.
Protocol 3: Prodrug Activation Pathway Visualization
The following diagram illustrates the conceptual pathway of a water-soluble prodrug strategy.
Caption: Conceptual pathway of a prodrug strategy.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scribd.com [scribd.com]
- 10. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ZIF-8 as a promising drug delivery system for benznidazole: development, characterization, in vitro dialysis release and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. zif-8-as-a-promising-drug-delivery-system-for-benznidazole-development-characterization-in-vitro-dialysis-release-and-cytotoxicity - Ask this paper | Bohrium [bohrium.com]
"refining experimental conditions for consistent results with PF-03550096"
Welcome to the technical support center for PF-03550096. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental conditions for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Cannabinoid Receptor 2 (CB2).[1] Its primary mechanism of action is to bind to and activate the CB2 receptor, a G protein-coupled receptor (GPCR), which is primarily expressed on immune cells. This activation initiates downstream signaling cascades that can modulate inflammatory responses.
Q2: What are the key in vitro assays to assess the activity of this compound?
A2: The two primary in vitro functional assays for evaluating the activity of this compound as a CB2 agonist are:
-
cAMP Accumulation Assay: Activation of the CB2 receptor, which is typically Gi/o-coupled, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
-
Calcium Mobilization Assay: CB2 receptor activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i) through the Gq signaling pathway, which can be measured using calcium-sensitive fluorescent dyes.[3][4][5]
Q3: What cell lines are recommended for studying this compound?
A3: The most common approach is to use a host cell line that does not endogenously express the CB2 receptor, which is then stably or transiently transfected with a plasmid encoding the human or rodent CB2 receptor. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney) cells: These cells are widely used for their ease of transfection and robust growth characteristics. HEK293 cells stably expressing the CB2 receptor (HEK293-CB2) are a standard model for assessing CB2 agonist activity.
-
CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are another suitable host for expressing recombinant GPCRs like the CB2 receptor.
Q4: What is the recommended concentration range for this compound in in vitro experiments?
A4: this compound has a reported Ki (inhibitor constant) of 7 nM at the human CB2 receptor.[1] This high affinity suggests that it should be effective in the low nanomolar to micromolar range in cell-based functional assays. A good starting point for a dose-response curve would be to test concentrations ranging from 1 nM to 10 µM.
Q5: How should I prepare and store this compound for experimental use?
A5: this compound is a small molecule that is typically soluble in organic solvents like dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, the DMSO stock should be serially diluted in your assay buffer or cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound addition or reagent dispensing.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the microplate for experimental samples; fill them with buffer or media instead. |
| No or weak response to this compound | - Low or no expression of the CB2 receptor in your cell line.- Inactive compound due to improper storage or handling.- Sub-optimal assay conditions (e.g., incubation time, cell density).- Compound precipitation in the assay medium. | - Verify CB2 receptor expression via Western blot, qPCR, or by using a known potent CB2 agonist as a positive control.- Prepare fresh dilutions of this compound from a properly stored stock.- Optimize assay parameters such as cell number per well and stimulation time.- Ensure the final DMSO concentration is sufficient to maintain solubility without being toxic to the cells. Consider using a solubility-enhancing agent in your buffer if precipitation is observed. |
| High background signal in the assay | - Autofluorescence of the compound.- High basal activity of the signaling pathway in your cells.- Contamination of cell culture. | - Run a control plate with the compound in the absence of cells to check for autofluorescence.- Optimize cell seeding density and serum concentration in the culture medium.- Regularly test your cell cultures for mycoplasma contamination. |
| Inconsistent results across different experimental days | - Variation in cell passage number.- Differences in reagent preparation.- Fluctuation in incubator conditions (temperature, CO2). | - Use cells within a consistent and narrow passage number range for all experiments.- Prepare fresh reagents for each experiment or use aliquots from a single, large batch.- Regularly monitor and calibrate your incubator. |
| Unexpected off-target effects observed | - Some synthetic cannabinoid agonists can have effects independent of the CB1/CB2 receptors. | - To confirm that the observed effect is mediated by the CB2 receptor, include a condition where cells are pre-treated with a selective CB2 antagonist (e.g., SR144528 or AM630) before adding this compound.[9] A reversal of the effect by the antagonist would confirm CB2-specific activity. |
Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production in HEK293 cells stably expressing the human CB2 receptor.
Materials:
-
HEK293-hCB2 cells
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Forskolin
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed HEK293-hCB2 cells into a 384-well plate at a density of 5,000-10,000 cells per well in their growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 1 nM to 10 µM. Also, prepare a solution of forskolin in assay buffer (the final concentration is typically 1-10 µM, which should be optimized to stimulate a submaximal cAMP response).
-
Assay: a. Carefully remove the growth medium from the wells. b. Add 10 µL of assay buffer to all wells. c. Add 5 µL of the this compound dilutions to the sample wells. Add 5 µL of assay buffer to the control wells. d. Incubate for 15 minutes at room temperature. e. Add 5 µL of the forskolin solution to all wells except the basal control wells (which receive 5 µL of assay buffer). f. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Mobilization Assay
This protocol is for measuring the increase in intracellular calcium in HEK293-hCB2 cells upon stimulation with this compound.
Materials:
-
HEK293-hCB2 cells
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
This compound
-
96-well black-walled, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed HEK293-hCB2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of Pluronic F-127, and then diluting it in assay buffer to the final working concentration (e.g., 2 µM Fluo-4 AM). b. Remove the growth medium from the cells and wash once with assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate for 45-60 minutes at 37°C in the dark. e. Wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
Compound Addition and Signal Detection: a. Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentration. b. Place the plate in a fluorescence plate reader capable of kinetic reading and automated injection (e.g., FLIPR, FlexStation). c. Establish a stable baseline fluorescence reading for 15-30 seconds. d. Inject 100 µL of the 2x this compound dilutions into the corresponding wells. e. Continue to measure the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. Plot this response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Data Presentation
| Parameter | This compound | Reference |
| Target | Cannabinoid Receptor 2 (CB2) | [1] |
| Mechanism of Action | Agonist | [1] |
| Ki at human CB2 | 7 nM | [1] |
| Ki at human CB1 | 1500 nM | [1] |
| Typical in vitro assay concentration range | 1 nM - 10 µM | |
| Recommended Solvent | DMSO | [6] |
| Recommended final DMSO concentration in assay | ≤ 0.1% | [6][7][8] |
Visualizations
Caption: Signaling pathway of this compound via the CB2 receptor and Gi/o protein.
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
"mitigating degradation of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide in storage"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in storage?
A1: The primary factors contributing to the degradation of N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide are exposure to moisture, elevated temperatures, and light. The presence of amide and carboxamide functional groups makes the molecule susceptible to hydrolysis.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, the compound should be stored as a dry powder in a tightly sealed container at -20°C, protected from light and moisture. The use of a desiccator is also recommended to minimize exposure to humidity.
Q3: I have observed a decrease in the purity of my compound over time. What are the likely degradation products I should be looking for?
A3: Based on the structure of the molecule, the most probable degradation products are formed through hydrolysis of the amide or carboxamide linkages. This can lead to the formation of the corresponding carboxylic acid and amine fragments. Specifically, hydrolysis of the exocyclic carboxamide could yield 2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide. Hydrolysis of the amide bond within the benzimidazolone ring system is also a possibility under harsh conditions.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, it is advisable to use an anhydrous aprotic solvent and store at low temperatures (e.g., -20°C or -80°C). The stability in a specific solvent should be experimentally verified.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Storage
Possible Cause: Degradation of the compound due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound was stored at the recommended temperature (-20°C), protected from light, and in a tightly sealed container to prevent moisture ingress.
-
Analyze Degradation Products: Use a validated stability-indicating HPLC method to identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used to determine the molecular weights of the new peaks and help in their identification.
-
Perform Forced Degradation Studies: To confirm the identity of the degradation products, perform forced degradation studies under hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. This will help to create a degradation profile and confirm if the observed peaks in your stored sample match any of the stress-induced degradants.
-
Review Handling Procedures: Ensure that the compound was not exposed to high humidity or elevated temperatures for extended periods during weighing or sample preparation.
Issue 2: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Significant degradation of the active pharmaceutical ingredient (API) leading to a lower effective concentration.
Troubleshooting Steps:
-
Quantitative Analysis: Accurately determine the purity of the stored compound using a validated quantitative analytical method, such as HPLC with a reference standard.
-
Evaluate Storage History: Review the complete storage history of the compound, including temperature logs if available, to identify any potential excursions from the recommended conditions.
-
Test a Fresh Batch: If possible, compare the performance of the stored compound with a fresh, newly synthesized, or purchased batch to confirm that degradation is the root cause of the inconsistent results.
-
Implement Corrective Actions: If degradation is confirmed, discard the compromised batch and ensure that all future batches are stored under the recommended conditions.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies to illustrate the stability profile of the compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Temperature (°C) | Duration | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 60 | 24 h | 15% | Hydrolysis Product A, Hydrolysis Product B |
| 0.1 M NaOH | 60 | 8 h | 25% | Hydrolysis Product A, Hydrolysis Product B |
| 3% H₂O₂ | 25 | 24 h | 5% | Oxidation Product X |
| Dry Heat | 80 | 48 h | <2% | Minor unidentified peaks |
| Photostability (ICH Q1B) | 25 | 7 days | 8% | Photodegradation Product Y |
Table 2: Influence of Temperature and Humidity on Solid-State Stability (Hypothetical 3-Month Study)
| Temperature (°C) | Relative Humidity (%) | % Purity Remaining (Hypothetical) |
| 25 | 60 | 97% |
| 40 | 75 | 92% |
| -20 | Ambient | >99% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC-UV method and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating the parent compound from its degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program (Illustrative):
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Potential Degradation Pathways.
Technical Support Center: Overcoming Poor Cell Permeability of Benzimidazolone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor cell permeability of benzimidazolone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the poor cell permeability of my benzimidazolone derivatives?
A1: Poor cell permeability of benzimidazolone derivatives can often be attributed to several physicochemical properties:
-
Low Aqueous Solubility: Many benzimidazolone derivatives are lipophilic and have low solubility in the aqueous environment of in vitro assays, which can limit their availability for absorption.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane traversal, highly lipophilic compounds can be sequestered in the cell membrane or bind non-specifically to plasticware used in assays, leading to poor recovery and underestimation of permeability.
-
Active Efflux: Benzimidazolone derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump the compounds out of the cell, reducing net permeability.
-
Molecular Size and Rigidity: Large or rigid molecular structures can hinder passive diffusion across the cell membrane.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy barrier for a compound to desolvate and enter the lipid bilayer of the cell membrane.
Q2: Which in vitro models are most suitable for assessing the cell permeability of benzimidazolone derivatives?
A2: The two most commonly used in vitro models are:
-
Caco-2 Cell Permeability Assay: This is considered the gold standard for predicting in vivo oral drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model allows for the study of both passive diffusion and active transport, including efflux.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based, high-throughput screening assay that predicts passive diffusion. It uses an artificial lipid membrane and is useful for ranking compounds based on their passive permeability early in the drug discovery process. However, it does not account for active transport or metabolism.
Q3: How can I improve the solubility of my benzimidazolone derivatives for in vitro permeability assays?
A3: Improving the aqueous solubility of your compounds is crucial for obtaining reliable permeability data. Here are some strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions. However, the final concentration in the assay medium should be kept low (typically ≤1%) to avoid cell toxicity.
-
Formulation Strategies: For poorly soluble compounds, formulation approaches like the use of self-emulsifying drug delivery systems (SEDDS) or lipid-based carriers can be explored to enhance solubility and presentation to the cell monolayer.
-
pH Adjustment: Depending on the pKa of your compound, adjusting the pH of the assay buffer can improve the solubility of ionizable derivatives.
Q4: What is an efflux ratio and how is it interpreted in the Caco-2 assay?
A4: The efflux ratio (ER) is a measure of active transport out of the cell. It is calculated by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An efflux ratio greater than 2 is generally considered indicative of active efflux.[1] To confirm the involvement of specific transporters like P-gp, the assay can be performed in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[1]
Troubleshooting Guides
Issue 1: Low Compound Recovery in the Caco-2 Assay
Symptoms:
-
The total amount of the compound recovered from the apical, basolateral, and cell lysate compartments at the end of the experiment is significantly less than the initial amount added (e.g., <70%).
-
Inconsistent or non-reproducible permeability results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Non-specific binding to plasticware | Lipophilic compounds, like many benzimidazolone derivatives, can bind to the plastic of the assay plates.[2] Solution: 1. Use low-binding plates. 2. Add a low concentration of bovine serum albumin (BSA), typically 0.5% to 4%, to the basolateral (receiver) compartment to act as a "sink" and reduce non-specific binding.[3][4] 3. An alternative is to use phospholipid-covered silica beads in the basolateral chamber to bind the compound and reduce plastic adsorption.[2][5] |
| Compound sequestration in the cell monolayer | Highly lipophilic compounds can accumulate within the lipid bilayer of the cell membranes. Solution: At the end of the experiment, lyse the cells and quantify the amount of compound in the cell lysate to include in the mass balance calculation. |
| Compound instability | The compound may be degrading in the assay buffer or being metabolized by the Caco-2 cells. Solution: 1. Assess the chemical stability of the compound in the assay buffer over the time course of the experiment. 2. Analyze samples for the presence of metabolites using LC-MS/MS. |
Issue 2: High Variability in Permeability (Papp) Values
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent ranking of compounds between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compromised Caco-2 monolayer integrity | Inconsistent tight junction formation can lead to variable paracellular leakage. Solution: 1. Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers. Only use plates with TEER values within the laboratory's established range.[1][6] 2. Perform a Lucifer Yellow rejection assay to confirm monolayer integrity. A high leakage of Lucifer Yellow indicates a compromised barrier.[1] |
| Inconsistent cell culture conditions | Variations in cell passage number, seeding density, or differentiation time can affect transporter expression and monolayer properties. Solution: 1. Use Caco-2 cells within a consistent and narrow passage number range. 2. Standardize seeding density and the duration of cell culture (typically 21 days for full differentiation). |
| Precipitation of the compound in the donor well | If the compound's solubility limit is exceeded in the assay buffer, it will precipitate, leading to a lower effective concentration for permeation. Solution: 1. Determine the kinetic solubility of the compound in the assay buffer. 2. Ensure the dosing concentration is below the solubility limit. 3. Visually inspect the donor wells for any signs of precipitation. |
Quantitative Data Summary
The following table provides a representative summary of how to present permeability data for a series of benzimidazolone derivatives. Data is hypothetical and for illustrative purposes.
| Compound ID | LogP | Aqueous Solubility (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| BZD-001 | 2.5 | 50 | 5.2 | 6.1 | 1.2 |
| BZD-002 | 4.8 | 2 | 1.1 | 15.4 | 14.0 |
| BZD-003 | 3.1 | 25 | 8.9 | 9.5 | 1.1 |
| BZD-004 | 4.5 | 5 | 0.8 | 12.3 | 15.4 |
Experimental Protocols
Detailed Protocol: Caco-2 Cell Permeability Assay
1. Cell Culture and Seeding:
-
Culture Caco-2 cells (ATCC HTB-37) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For the assay, seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells on the inserts for 21-23 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of each well using a voltmeter. Ensure values are consistent and above the established threshold for your laboratory (typically >200 Ω·cm²).
-
Optionally, perform a Lucifer Yellow permeability test to confirm the integrity of the tight junctions.
3. Preparation of Dosing Solutions:
-
Prepare stock solutions of the benzimidazolone derivatives in DMSO (e.g., 10 mM).
-
Dilute the stock solutions in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should not exceed 1%.
4. Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment. If addressing non-specific binding, this buffer can be supplemented with BSA.
-
Add the dosing solution to the apical (donor) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
5. Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
6. Sample Analysis:
-
Analyze the concentration of the compound in the donor and receiver samples using a validated analytical method, typically LC-MS/MS.
7. Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
- A is the surface area of the permeable membrane (cm²).
- C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).
Visualizations
Caption: Workflow for assessing and optimizing the cell permeability of benzimidazolone derivatives.
Caption: Troubleshooting logic for poor permeability results in the Caco-2 assay.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Addition of Optimized Bovine Serum Albumin Level in a High-Throughput Caco-2 Assay Enabled Accurate Permeability Assessment for Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving Caco-2 cell permeability assay using phospholipid covered silica beads [diva-portal.org]
- 6. enamine.net [enamine.net]
"troubleshooting inconsistent findings in PF-03550096 replication studies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in replication studies of PF-03550096, a potent and selective cannabinoid receptor 2 (CB2) agonist. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic cannabinoid that acts as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2).[1] It exhibits high affinity for the human CB2 receptor, with a Ki value of approximately 7.9 nM, and significantly lower affinity for the CB1 receptor (Ki of ~1500 nM), indicating its selectivity.[1] Its mechanism of action involves binding to and activating the CB2 receptor, which is a G-protein coupled receptor (GPCR) primarily expressed in immune cells.[2]
Q2: What are the known downstream signaling pathways of the CB2 receptor?
Activation of the CB2 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] The receptor can also signal through other pathways, including the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestins, which can lead to receptor desensitization and internalization.[4][5]
Q3: Are there any known issues with the stability or chemical properties of this compound?
This compound is a benzimidazole-1-carboxamide derivative.[6] While specific stability data is not widely published, general considerations for compounds of this class include potential for hydrolysis under extreme pH conditions. For experimental consistency, it is crucial to ensure proper storage and handling of the compound, including protection from light and moisture, and using freshly prepared solutions for assays.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Inconsistencies in these values between studies could be a primary area for troubleshooting.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | |||
| CB2 Receptor | Human | 7.9 ± 1.7 nM | [1] |
| CB1 Receptor | Human | ~1500 nM | [1] |
| Functional Activity | |||
| CB2 Receptor Agonism | Human | Full Agonist | [1] |
Troubleshooting Inconsistent Findings
Inconsistent findings in replication studies of this compound can arise from various factors related to experimental design and execution. This guide provides a structured approach to troubleshooting common issues.
In Vitro Assay Variability
Problem: Discrepancies in potency (EC50) or efficacy (Emax) in functional assays (e.g., cAMP inhibition, β-arrestin recruitment).
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | - Authentication: Regularly authenticate cell lines expressing the CB2 receptor using methods like STR profiling to rule out cross-contamination. - Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels and signaling components can change with excessive passaging. |
| Receptor Expression Levels | - Verification: Confirm and monitor CB2 receptor expression levels (e.g., via qPCR, Western blot, or flow cytometry) as variations can significantly impact assay results. |
| Assay Conditions | - Serum Concentration: Serum components can interfere with ligand binding and cell signaling. Test and standardize serum concentration in cell culture and assay media. - Stimulation Time: Optimize the incubation time with this compound. Insufficient or excessive stimulation times can lead to incomplete responses or receptor desensitization. - Cell Density: Ensure consistent cell seeding density as this can affect cell health, receptor expression, and the overall assay window.[7] |
| Compound Handling | - Solubility: Ensure complete solubilization of this compound in the chosen vehicle (e.g., DMSO). Poor solubility can lead to inaccurate concentrations. - Storage: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| Assay Reagents | - Reagent Quality: Use high-quality, validated reagents. Variations in lots of reagents like forskolin (for cAMP assays) or detection antibodies can introduce variability. |
In Vivo Study Variability
Problem: Inconsistent pharmacological effects in animal models.
| Potential Cause | Troubleshooting Steps |
| Animal Model | - Species/Strain Differences: Be aware of potential species-specific differences in CB2 receptor pharmacology and drug metabolism. Ensure the same species and strain are used in replication studies. - Health Status: The health and immune status of the animals can significantly impact the endocannabinoid system and response to CB2 agonists. Use healthy, age-matched animals from a reputable supplier. |
| Drug Administration | - Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) will affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. Maintain a consistent administration route and vehicle. - Dosing Accuracy: Ensure accurate and consistent dosing based on body weight. |
| Pharmacokinetics | - Metabolism: The metabolism of this compound can vary between species and even between individual animals, leading to different levels of active compound at the target site. Consider performing pharmacokinetic studies to understand the drug's profile in your model.[8] |
| Experimental Conditions | - Stress: Animal stress can alter physiological responses and impact the endocannabinoid system. Handle animals consistently and minimize environmental stressors. - Anesthesia: If used, the type and dose of anesthetic can influence cardiovascular and other physiological parameters, potentially confounding the effects of this compound.[9] |
Experimental Protocols & Methodologies
cAMP Inhibition Assay
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing the human CB2 receptor.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human CB2 receptor in appropriate media.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.
-
Add the this compound dilutions to the wells and incubate.
-
Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and incubate.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This protocol outlines a general procedure for measuring β-arrestin recruitment to the CB2 receptor upon agonist stimulation, often using a commercially available assay system (e.g., PathHunter®).[4]
-
Cell Line: Use a cell line engineered to co-express the CB2 receptor fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).
-
Cell Seeding: Plate the cells in a 384-well plate and incubate for 16-18 hours.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, leading to the formation of the active reporter enzyme.
-
Detection: Add the substrate for the reporter enzyme and measure the signal (e.g., chemiluminescence) according to the manufacturer's instructions.
-
Data Analysis: Plot the signal intensity against the log concentration of this compound and fit to a dose-response curve to calculate the EC50.
Visualizations
Caption: Signaling pathway of the CB2 receptor upon activation by this compound.
Caption: Logical workflow for troubleshooting inconsistent findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | C19H28N4O4 | CID 24857887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Selectivity of PF-03550096 for the CB2 Receptor Over CB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cannabinoid receptor 2 (CB2) selective agonist, PF-03550096, with other relevant cannabinoid receptor ligands. The data presented herein is intended to assist researchers in evaluating the selectivity and potential therapeutic utility of this compound.
Introduction to Cannabinoid Receptor Selectivity
The cannabinoid receptors, CB1 and CB2, are both G protein-coupled receptors that mediate the physiological effects of cannabinoids. However, their distinct tissue distribution profiles lead to different pharmacological outcomes upon activation. CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of cannabinoids. In contrast, CB2 receptors are primarily found in the peripheral tissues, particularly on immune cells, and their activation is associated with anti-inflammatory and analgesic effects without inducing psychotropic side effects. Therefore, the development of selective CB2 receptor agonists is a key objective in modern drug discovery to harness the therapeutic benefits of cannabinoids while avoiding unwanted central nervous system effects.
This compound has been identified as a potent and selective CB2 receptor agonist.[1][2] This guide provides a detailed analysis of its binding affinity and functional potency at both CB1 and CB2 receptors, benchmarked against other well-characterized cannabinoid ligands.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity. The selectivity of a compound for CB2 over CB1 is often expressed as a ratio of the Ki values (Ki CB1 / Ki CB2).
The following table summarizes the binding affinities of this compound and selected comparator compounds for human CB1 and CB2 receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) | Reference |
| This compound | 1500 | 7.9 | ~190 | [1][2] |
| JWH-133 | 677 | 3.4 | ~200 | [3] |
| AM1710 | 282 | 17 | ~17 | [4] |
| WIN 55,212-2 | 62.3 | 3.3 | ~19 | [5][6] |
Data Interpretation: The data clearly demonstrates the high selectivity of this compound for the CB2 receptor, with a selectivity ratio of approximately 190-fold. This is comparable to the well-established CB2 selective agonist JWH-133. In contrast, AM1710 shows moderate selectivity, while WIN 55,212-2 is a non-selective agonist with high affinity for both receptors.
Comparative Analysis of Functional Potency
Functional potency measures the ability of a ligand to elicit a biological response upon binding to its receptor. It is commonly determined by measuring the half-maximal effective concentration (EC50) in functional assays, such as cAMP (cyclic adenosine monophosphate) inhibition assays. A lower EC50 value indicates greater potency.
The table below presents the functional potencies of this compound and comparator compounds in inhibiting forskolin-stimulated cAMP production in cells expressing human CB1 or CB2 receptors.
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Potency Ratio (EC50 CB1 / EC50 CB2) | Reference |
| This compound | 450 | 2.1 | ~214 | [2] |
| WIN 55,212-2 | ~105.5 | Not explicitly found | - | [7] |
Data Interpretation: The functional assay data corroborates the binding affinity findings, showcasing the potent and selective agonism of this compound at the CB2 receptor. Its potency at the CB2 receptor is over 200 times greater than at the CB1 receptor in this functional assay.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% bovine serum albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4, ice-cold.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer containing the desired concentration of the test compound.
-
Add 100 µL of membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to each well.
-
Add 50 µL of assay buffer containing a fixed concentration of [3H]CP55,940 (typically at its Kd concentration).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of a Gαi-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin, an adenylyl cyclase activator.
Materials:
-
CHO-K1 cells stably expressing human CB1 or CB2 receptors.
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin.
-
Test compounds (e.g., this compound) at various concentrations.
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
384-well microplates.
Procedure:
-
Seed the cells in 384-well plates and grow to confluence.
-
On the day of the assay, replace the culture medium with assay medium and pre-incubate for 30 minutes at 37°C.
-
Add the test compounds at various concentrations to the wells.
-
Add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the basal control.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 values using non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing cannabinoid receptor binding affinity and functional potency.
Caption: Canonical Gαi-coupled signaling pathway of the CB2 receptor.
Conclusion
The comprehensive data presented in this guide validates that this compound is a highly potent and selective agonist for the CB2 receptor. Its selectivity profile is superior to many commonly used cannabinoid research tools and is comparable to other well-regarded selective CB2 agonists. The detailed experimental protocols and visual aids provided herein are intended to support further research and development of selective CB2 receptor modulators for therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of AM1710, a putative cannabinoid CB2 agonist from the cannabilactone class: Antinociception without central nervous system side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. astorscientific.us [astorscientific.us]
- 7. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-03550096 with Other Selective CB2 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective cannabinoid CB2 receptor agonist PF-03550096 with other notable alternatives. The analysis is supported by experimental data on binding affinity and functional activity, along with detailed methodologies for the key experiments cited.
The cannabinoid CB2 receptor, primarily expressed in immune cells, is a promising therapeutic target for a variety of disorders, including inflammatory conditions and pain, without the psychoactive effects associated with CB1 receptor activation. This compound, a potent and selective CB2 agonist, has demonstrated significant potential in preclinical studies. This guide offers a comparative analysis of this compound against other widely studied selective CB2 agonists: JWH-133, HU-308, and AM1241.
Quantitative Data Summary
The following tables summarize the binding affinity (Ki) and functional activity (EC50) of this compound and its comparators for the CB2 and CB1 receptors. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 1: Comparative Binding Affinity (Ki) of Selective CB2 Agonists
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 7[1] | 1500[1] | ~214 |
| JWH-133 | 3.4[2] | 677[2] | ~200 |
| HU-308 | 22.7 | >10,000 | >440 |
| AM1241 | 7.1 | 580 | ~82 |
Table 2: Comparative Functional Activity (EC50) of Selective CB2 Agonists
| Compound | CB2 EC50 (nM) | Assay Type |
| This compound | 1.8 | GTPγS binding |
| JWH-133 | 2.9 | GTPγS binding |
| HU-308 | 5.57 | cAMP inhibition[3] |
| AM1241 | 190 (human) | cAMP inhibition[4] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for Radioligand Displacement Assay
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It determines the potency (EC50) and efficacy of an agonist.
Workflow for GTPγS Binding Assay
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes containing the CB2 receptor and associated G proteins are used.
-
Incubation: Membranes are incubated with a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS), GDP, and varying concentrations of the test agonist.
-
G Protein Activation: Agonist binding to the CB2 receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein.
-
Termination: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) of the agonist.
Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, which is stimulated by forskolin.
Workflow for cAMP Accumulation Assay
Detailed Methodology:
-
Cell Culture: Whole cells expressing the CB2 receptor are plated in multi-well plates.
-
Stimulation: Cells are pre-incubated with the test agonist at various concentrations, followed by stimulation with forskolin, an adenylyl cyclase activator, to increase intracellular cAMP levels.
-
Lysis: The cells are lysed to release the accumulated cAMP.
-
Detection: The concentration of cAMP in the cell lysate is measured using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and dose-response curves are used to determine the EC50 value.
Signaling Pathways
Activation of the CB2 receptor by a selective agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways, such as the MAPK/ERK pathway.
CB2 Receptor Signaling Pathway
This simplified diagram illustrates the canonical signaling pathway initiated by selective CB2 agonists. It is important to note that biased agonism, where different agonists can preferentially activate certain downstream pathways over others, is an emerging concept in CB2 receptor pharmacology and warrants further investigation for each compound.
References
"N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide versus JWH-133 in pain models"
In the landscape of novel analgesic drug development, molecules targeting the endocannabinoid system have shown significant promise. This guide provides a detailed comparison of two distinct mechanisms for modulating this system: direct agonism of the cannabinoid type 2 (CB2) receptor, exemplified by JWH-133, and indirect enhancement of endocannabinoid signaling through inhibition of the fatty acid amide hydrolase (FAAH) enzyme. While specific data for the FAAH inhibitor N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide in pain models is not publicly available, this comparison will focus on the broader class of FAAH inhibitors to provide a valuable overview for researchers, scientists, and drug development professionals.
Overview of Mechanisms
JWH-133 is a synthetic, selective agonist for the CB2 receptor.[1][2] The CB2 receptors are primarily expressed in immune cells, and their activation is associated with anti-inflammatory and immunomodulatory effects, making them an attractive target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[3][4]
FAAH inhibitors , as a class, work by preventing the breakdown of endogenous cannabinoids, most notably anandamide (AEA).[5][6] This leads to an accumulation of AEA, which can then act on both CB1 and CB2 receptors to produce analgesic and anti-inflammatory effects.[5][7] This indirect modulation of the endocannabinoid system is considered a promising strategy to achieve therapeutic benefits while potentially minimizing the side effects of direct CB1 agonists.[5][8]
Comparative Efficacy in Preclinical Pain Models
The following tables summarize the available quantitative data for JWH-133 and representative FAAH inhibitors in various animal models of pain.
Table 1: Efficacy of JWH-133 in Inflammatory Pain Models
| Pain Model | Species | Administration Route | Dose Range | Outcome | Citation |
| Carrageenan-induced hyperalgesia | Rat | Systemic | Not specified | Attenuated inflammatory hypersensitivity and swelling. | [4] |
| Formalin test (acute & inflammatory phases) | Mouse | i.p. | 0.01 - 10 mg/kg | Dose-dependent reduction in pain behavior. ED50 ~0.23 mg/kg (males) and ~0.20-0.24 mg/kg (females). | [9] |
| Carrageenan-induced paw edema | Rat | Systemic | Not specified | Ameliorated ipsilateral hindpaw weight-bearing and paw volume. | [1] |
Table 2: Efficacy of FAAH Inhibitors in Pain Models
| FAAH Inhibitor | Pain Model | Species | Administration Route | Outcome | Citation |
| URB597 | Carrageenan-induced inflammation | Rat/Mouse | Not specified | Consistent anti-hyperalgesic effects. | [6] |
| OL-135 (reversible inhibitor) | Spinal nerve ligation | Rat | Not specified | Reversed mechanical allodynia. | [5] |
| AM404 | Partial nerve ligation | Rat | Not specified | Blocked mechanical allodynia. | [5] |
| General FAAH Inhibition | Various thermal or chemical nociceptive stimuli | Rodents | Not specified | Produces antinociceptive effects. | [6] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of JWH-133 and FAAH inhibitors are reflected in their downstream signaling pathways.
Caption: Signaling pathway of the CB2 receptor agonist JWH-133.
Caption: Mechanism of action for FAAH inhibitors.
A typical experimental workflow for evaluating these compounds in a preclinical pain model is outlined below.
Caption: Experimental workflow for a preclinical pain model.
Detailed Experimental Protocols
Formalin-Induced Inflammatory Pain Model
This model is used to assess both acute and persistent inflammatory pain.
-
Animals: Male and female C57BL6/J mice are commonly used.[9]
-
Acclimatization: Animals are habituated to the testing environment for several days before the experiment.
-
Compound Administration: JWH-133 or a vehicle control is administered via intraperitoneal (i.p.) injection 60 minutes prior to formalin injection.[9]
-
Pain Induction: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time spent licking, biting, or flinching the injected paw is recorded in 5-minute intervals for up to 60 minutes. The early phase (0-10 minutes) represents acute nociception, while the late phase (15-60 minutes) reflects inflammatory pain.[10]
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
Carrageenan-Induced Inflammatory Pain Model
This model is widely used to study inflammatory hyperalgesia and edema.
-
Animals: Sprague-Dawley rats are frequently used.[1]
-
Baseline Measurement: Baseline paw volume and sensitivity to thermal or mechanical stimuli (e.g., using a plantar test or von Frey filaments) are measured.
-
Pain Induction: A solution of carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.
-
Compound Administration: The test compound can be administered either before (pre-treatment) or after (post-treatment) carrageenan injection to assess preventative or therapeutic effects, respectively.[1]
-
Post-Induction Measurements: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer. Thermal or mechanical sensitivity is also reassessed.
-
Data Analysis: Changes in paw volume and nociceptive thresholds from baseline are calculated and compared between different treatment groups.
Discussion and Conclusion
Both JWH-133 and FAAH inhibitors demonstrate significant potential in preclinical models of pain, particularly inflammatory and neuropathic pain.
JWH-133 , as a direct CB2 agonist, offers a targeted approach with a strong anti-inflammatory component. Its efficacy in reducing both pain behaviors and physical signs of inflammation like edema is well-documented.[1][9][10] The lack of significant CB1 receptor activity makes it an attractive candidate for avoiding centrally-mediated side effects.[2]
FAAH inhibitors provide a more nuanced modulation of the endocannabinoid system by amplifying the effects of the endogenous ligand anandamide. This approach has the theoretical advantage of providing analgesia "on demand" where endocannabinoid signaling is most active, such as at sites of injury or inflammation.[5] Preclinical studies consistently show that FAAH inhibition leads to anti-hyperalgesic and anti-allodynic effects without the psychomimetic effects associated with direct CB1 agonists.[5][8]
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Cobitolimod (PF-03550096) in Preclinical Colitis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of cobitolimod (formerly PF-03550096), a Toll-like receptor 9 (TLR9) agonist, in preclinical models of colitis. The performance of cobitolimod is compared with established and alternative therapies for inflammatory bowel disease (IBD), including the Janus kinase (JAK) inhibitor tofacitinib, the anti-α4β7 integrin antibody vedolizumab, and the anti-tumor necrosis factor (TNF) antibody infliximab. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these therapeutic agents.
Comparative Efficacy in Preclinical Colitis Models
The following tables summarize the quantitative data from preclinical studies, primarily utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model that mimics many aspects of human ulcerative colitis.
Table 1: Effect on Disease Activity and Clinical Signs
| Therapeutic Agent | Animal Model | Key Clinical Parameters | Results |
| Cobitolimod | DSS-induced colitis (mice) | Body Weight Loss: Reduced compared to placebo.[1] Disease Activity Index (DAI): Significantly lower scores compared to placebo.[1] | Dose-dependent amelioration of colitis symptoms. |
| Tofacitinib | DSS-induced colitis (mice) | Body Weight Loss: Less weight loss and quicker recovery compared to vehicle.[2] DAI Score: Controlled clinical scores. | Significant reduction in the histologic severity of colitis.[2] |
| Vedolizumab | Colitis model (primates) | Diarrhea and Histologic Disease Activity: Significantly reduced compared to placebo.[3] | Demonstrated efficacy in reducing key clinical symptoms. |
| Infliximab | DSS-induced colitis (mice) | Severity of Colitis: Ameliorated regardless of administration route. | Effective in reducing the severity of colitis. |
Table 2: Impact on Macroscopic and Histological Changes
| Therapeutic Agent | Animal Model | Key Pathological Parameters | Results |
| Cobitolimod | DSS-induced colitis (mice) | Colon Length: Less shortening compared to placebo. Histological Score: Significantly reduced histopathological score.[1] | Markedly suppressed experimental colitis activity.[1] |
| Tofacitinib | DSS-induced colitis (mice) | Colon Length: No statistically significant difference in shortening.[2] Histologic Severity: Significant reduction in colitis severity.[2] | Ameliorated disease activity on a histological basis. |
| Vedolizumab | Colitis model (primates) | Histologic Disease Activity: Significantly reduced compared to placebo.[3] | Effective in reducing microscopic inflammation. |
| Infliximab | AOM/DSS-induced colitis (mice) | Tumor-like Lesions: Significantly fewer neoplastic lesions. | Attenuated colon cancer development by 85%.[4] |
Table 3: Modulation of Inflammatory Markers
| Therapeutic Agent | Animal Model | Key Inflammatory Markers | Results |
| Cobitolimod | DSS-induced colitis (mice) | Cytokines: Upregulation of IL-10; suppression of IL-17 signaling pathways.[5] | Modifies the dysregulated intestinal cytokine balance.[5] |
| Tofacitinib | DSS-induced colitis (mice) | Cytokines: Reduced serum levels of IFN-γ, IL-2, IL-6, IL-17, and TNF; increased IL-10 and IL-22.[6] | Potently inhibited pro-inflammatory cytokine production.[6] |
| Vedolizumab | In vitro (human cells) | Cytokine Release: No significant changes in IFNγ, IL-4, IL-17a, and IL-10 in peripheral blood leukocytes. | Primarily acts on lymphocyte trafficking rather than direct cytokine modulation in the periphery. |
| Infliximab | AOM/DSS-induced colitis (mice) | Mast Cell Proteases: Downregulated mast cell protease 1 & 2, and chymase 1.[4] | Inhibited genes associated with mast cells.[4] |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
A widely used and reproducible model for inducing colitis that resembles human ulcerative colitis.[7][8]
-
Animals: Typically, C57BL/6 or BALB/c mice are used, aged 8-12 weeks.[7]
-
Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[8][9] Chronic colitis can be induced by administering repeated cycles of DSS.
-
Monitoring:
-
Therapeutic Intervention:
-
Cobitolimod: Administered rectally at specified doses (e.g., 40, 84, or 250 µg) on specific days during the DSS treatment period.[1]
-
Tofacitinib: Administered orally (e.g., via drinking water or gavage) at a specified dosage (e.g., 30 mg/kg twice a day).[2]
-
Vedolizumab: Typically evaluated in primate models of colitis or inferred from in vitro studies with human cells due to its specificity for human integrins.
-
Infliximab: Administered intravenously or by enema at a specified dosage (e.g., 10 mg/kg).
-
-
Outcome Measures:
-
Macroscopic Assessment: At the end of the study, mice are euthanized, and the colon is excised. Colon length and weight are measured.[9]
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammation, and crypt architecture. A histological score is assigned based on the severity of these changes.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue as an indicator of neutrophil infiltration.
-
Cytokine Analysis: Levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10, IL-17) are measured in colon tissue homogenates or serum using methods like ELISA or qPCR.[7]
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Cobitolimod activates TLR9 signaling, leading to increased IL-10 and suppression of IL-17.
Caption: Tofacitinib inhibits the JAK-STAT pathway, blocking pro-inflammatory cytokine signaling.
Caption: Vedolizumab blocks lymphocyte trafficking to the gut by targeting α4β7 integrin.
Caption: Infliximab neutralizes TNF-α, preventing pro-inflammatory signaling.
Experimental Workflow
Caption: General workflow for preclinical evaluation of colitis therapeutics.
References
- 1. Effects of Dextran Sulfate Sodium-Induced Ulcerative Colitis on the Disposition of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of action of anti-tumor necrosis factor antibodies in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TLR9 Agonist Cobitolimod Induces IL10-Producing Wound Healing Macrophages and Regulatory T Cells in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium [mdpi.com]
- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Ulcerative Colitis Model in Mice by Different Drug Delivery Methods of Dextran Sodium Sulfate [slarc.org.cn]
"cross-validation of in vitro and in vivo results for N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"
In the landscape of targeted cancer therapy, the robust correlation between in vitro activity and in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comparative analysis of two distinct therapeutic agents, GSK2830371, a WIP1 phosphatase inhibitor, and I-BET762 (Molibresib), a BET bromodomain inhibitor. By examining their performance in both laboratory-based assays and living models, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on their potential and mechanisms of action.
The compound N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide is also known by its designation GSK2830371[1]. This orally active, allosteric inhibitor of Wip1 phosphatase has demonstrated the ability to enhance p53 phosphorylation, a key tumor suppressor pathway[2][3]. In contrast, I-BET762 functions by targeting BET (bromodomain and extra-terminal domain) proteins, thereby disrupting the formation of chromatin complexes essential for the expression of inflammatory and oncogenic genes[4].
Quantitative Performance Analysis
The following tables summarize the key quantitative data for GSK2830371 and I-BET762, providing a side-by-side comparison of their potency and efficacy in various experimental settings.
Table 1: In Vitro Potency and Activity of GSK2830371 and I-BET762
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| GSK2830371 | Wip1 phosphatase | Cell-free phosphatase assay | IC50: 6 nM | - | [3] |
| Wip1 phosphatase | FDP dephosphorylation | IC50: 6 nM | - | ||
| Wip1 phosphatase | p38 MAPK dephosphorylation | IC50: 13 nM | - | [5] | |
| Cell Proliferation | Growth inhibition assay | GI50: 2.65 µM | MCF-7 | [5] | |
| Cell Proliferation | Growth inhibition assay | IC50: 9.5 µM (24h) | MCF7 | [3] | |
| I-BET762 | BET proteins (BRD2, BRD3, BRD4) | FRET analysis | IC50: ~35 nM | Cell-free | [4] |
| BET bromodomains | Binding assay | Kd: 50.5–61.3 nM | - | [4] | |
| Cell Proliferation | MTT assay | IC50: 0.46 ± 0.4 µM | MDA-MB-231 | ||
| Cell Proliferation | Growth inhibition assay | gIC50: 25 nM - 150 nM | Prostate cancer cell lines | [6] |
Table 2: In Vivo Efficacy of GSK2830371 and I-BET762
| Compound | Model | Dosing | Outcome | Reference |
| GSK2830371 | DOHH2 tumor xenografts | 150 mg/kg p.o. BID for 14 days | 41% tumor growth inhibition | |
| DOHH2 tumor xenografts | 150 mg/kg p.o. TID for 14 days | 68% tumor growth inhibition | [5] | |
| SK-Hep-1 xenografts (in combination with RG7388) | - | Significant inhibition of tumor growth | [7] | |
| I-BET762 | Lipopolysaccharide-induced endotoxic shock | Single dose 1.5h after LPS injection | Cures mice | [4] |
| Bacteria-induced sepsis | Twice-daily injections for 2 days | Protects mice against death | [4] | |
| A/J lung carcinogenesis model | 40 mg/kg in diet (in combination with LG100268) | 52% reduction in tumor number, 60% in size, 81% in burden | ||
| Patient-derived prostate carcinoma xenograft | - | Decreased tumor burden | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action for GSK2830371 in the p53 signaling pathway.
Caption: Mechanism of action for I-BET762 in inhibiting BET protein function.
Caption: A generalized workflow for a tumor xenograft in vivo efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the cited studies.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., I-BET762) or vehicle control for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation and Implantation: A suspension of human cancer cells (e.g., DOHH2) is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size, after which the mice are randomized into treatment and control groups.
-
Treatment Administration: The compound (e.g., GSK2830371) is administered to the treatment groups via a specific route (e.g., oral gavage) and schedule (e.g., twice daily for 14 days). The control group receives a vehicle.
-
Tumor Measurement and Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The body weight and general health of the mice are also monitored.
-
Endpoint and Tissue Collection: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., western blotting for biomarkers).
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells or homogenized tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-p53, c-Myc), followed by a secondary antibody conjugated to an enzyme.
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
Comparative Discussion
GSK2830371 and I-BET762 represent two distinct approaches to cancer therapy. GSK2830371's mechanism of reactivating the p53 tumor suppressor pathway through WIP1 inhibition is particularly relevant for tumors with wild-type p53. The in vitro data shows potent enzymatic inhibition in the nanomolar range, although cellular growth inhibition is observed at micromolar concentrations[3][5]. The in vivo studies demonstrate that sustained target inhibition is likely necessary for maximal anti-tumor effect, as evidenced by the greater efficacy with a thrice-daily dosing schedule[5].
I-BET762, on the other hand, has a broader potential application due to its role in regulating the transcription of key oncogenes like MYC. Its in vitro potency is in the nanomolar range for both binding and cellular growth inhibition in sensitive cell lines[4][6]. In vivo, I-BET762 has shown efficacy in models of both cancer and inflammation, highlighting its pleiotropic effects[4][8].
The cross-validation between in vitro and in vivo results appears robust for both compounds. For GSK2830371, the on-target effect of increasing p53 phosphorylation observed in vitro is correlated with tumor growth inhibition in vivo[2][3]. Similarly, for I-BET762, the downregulation of c-Myc seen in vitro is associated with reduced tumor burden in vivo[8][6].
References
- 1. N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide | C19H28N4O4 | CID 24857887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: PF-03550096 Versus Standard Therapies in Visceral Pain Management
For Immediate Release
In the landscape of visceral pain therapeutics, the quest for novel, effective, and safe analgesics is a paramount challenge for researchers and drug development professionals. This guide provides a comparative analysis of the preclinical efficacy of PF-03550096, a selective cannabinoid receptor 2 (CB2) agonist, against established standard treatments for visceral pain, including opioids, gabapentinoids, and tricyclic antidepressants.
Efficacy Snapshot: this compound in Visceral Hypersensitivity
This compound has demonstrated significant potential in preclinical models of visceral pain. As a potent and selective CB2 receptor agonist, it offers a targeted approach to pain modulation, potentially devoid of the central nervous system side effects associated with many current therapies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) |
| CB2 | Human | 7.9 ± 1.7 |
| CB2 | Rat | 47 ± 5.6 |
| CB1 | Human | >10,000 |
This high selectivity for the CB2 receptor over the CB1 receptor underscores its potential for peripheral action without the psychoactive effects mediated by CB1.
Table 2: In Vivo Efficacy of this compound in a Rat Model of TNBS-Induced Visceral Hypersensitivity
| Treatment | Dose (mg/kg, p.o.) | Outcome Measure | Result |
| This compound | 3 | Inhibition of TNBS-induced decrease in colonic pain threshold | Statistically significant |
| This compound | 10 | Inhibition of TNBS-induced decrease in colonic pain threshold | Statistically significant |
Comparative Efficacy: this compound vs. Standard of Care
While direct head-to-head clinical trials are not yet available, a comparison of preclinical data from similar animal models of visceral pain provides valuable insights into the relative efficacy of this compound.
Table 3: Comparative Preclinical Efficacy in Rat Models of Visceral Pain
| Compound | Class | Model | Dose | Route | Key Efficacy Finding |
| This compound | CB2 Agonist | TNBS-Induced Hypersensitivity | 3 - 10 mg/kg | p.o. | Significant inhibition of decreased colonic pain threshold |
| Morphine | µ-Opioid Agonist | TNBS-Induced Hypersensitivity (colorectal distension) | ED₅₀: 0.93 µg | i.t. | Potent antinociception[1] |
| Morphine | µ-Opioid Agonist | Inflammatory Hyperalgesia | MED: 3.0 mg/kg | s.c. | Reversal of hyperalgesia |
| Pregabalin | Gabapentinoid | Colorectal Distension-Induced Sensitization | 10 - 30 mg/kg | p.o. | Abolished sensitization[2] |
| Pregabalin | Gabapentinoid | TNBS-Induced Hypersensitivity | 30 - 100 mg/kg | p.o. | Anti-hyperalgesic effect[3] |
| Gabapentin | Gabapentinoid | Colorectal Distension | 30 mg/kg | i.p. | Reduced pain behaviors[4] |
| Amitriptyline | Tricyclic Antidepressant | Acetic Acid-Induced Colitis | 10 - 20 mg/kg | p.o. | Improved macroscopic and microscopic lesions[5] |
Disclaimer: The data presented in Table 3 are from separate studies and do not represent a direct head-to-head comparison. Efficacy can be influenced by the specific experimental conditions.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Visceral Hypersensitivity in Rats
This widely used preclinical model mimics aspects of inflammatory bowel disease and associated visceral hypersensitivity.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used.
-
Induction of Colitis: Under light anesthesia, a solution of TNBS in ethanol is administered intra-rectally via a catheter. This induces a localized inflammatory response in the colon.
-
Development of Hypersensitivity: Following the induction of colitis, animals develop a state of visceral hypersensitivity, which can be assessed at various time points (e.g., 7-14 days post-TNBS administration).
-
Assessment of Visceral Pain: The primary endpoint is the measurement of the colonic pain threshold or visceromotor response (VMR) to colorectal distension (CRD). A balloon catheter is inserted into the colon, and the pressure at which the animal exhibits a pain response (e.g., abdominal contraction) is recorded. An increase in the pain threshold or a decrease in the VMR at a given pressure indicates an analgesic effect.
-
Drug Administration: Test compounds (e.g., this compound) and vehicle controls are administered orally (p.o.), intraperitoneally (i.p.), subcutaneously (s.c.), or intrathecally (i.t.) at specified times before the assessment of visceral sensitivity.
Signaling Pathways and Mechanisms of Action
The therapeutic rationale for this compound lies in the targeted activation of the CB2 receptor, which is primarily expressed on immune cells and has been shown to be upregulated in the gut during inflammation.
Caption: Signaling pathway of this compound via the CB2 receptor, leading to analgesia.
Activation of the CB2 receptor by this compound initiates a signaling cascade through the inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the G-protein activation stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These downstream effects are believed to modulate neuroinflammatory processes and ultimately inhibit pain signaling, resulting in an analgesic effect.
In contrast, standard treatments for visceral pain have different mechanisms of action:
-
Opioids (e.g., Morphine): Primarily act on µ-opioid receptors in the central and peripheral nervous systems to inhibit nociceptive transmission.
-
Gabapentinoids (e.g., Gabapentin, Pregabalin): Bind to the α2δ subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.
-
Tricyclic Antidepressants (e.g., Amitriptyline): Modulate pain by inhibiting the reuptake of norepinephrine and serotonin, as well as through other mechanisms including sodium channel blockade.
Caption: Simplified workflow of visceral pain signaling and points of intervention.
This guide highlights the promising preclinical profile of this compound as a selective CB2 agonist for the treatment of visceral pain. Its targeted mechanism of action and significant efficacy in a validated animal model position it as a compelling candidate for further clinical investigation. The presented data, when considered alongside the known profiles of standard therapies, will aid researchers and drug development professionals in the strategic advancement of novel visceral pain therapeutics.
References
- 1. Pregabalin suppresses spinal neuronal hyperexcitability and visceral hypersensitivity in the absence of peripheral pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pregabalin decreases visceral pain and prevents spinal neuronal activation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregabalin inhibits accelerated defecation and decreased colonic nociceptive threshold in sensitized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of gabapentin in two animal models of co-morbid anxiety and visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"reproducibility of published findings on N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility of Preclinical Findings on N-((1S)-1-(Aminocarbonyl)-2,2-dimethylpropyl)-2,3-dihydro-3-(3-hydroxy-3-methylbutyl)-2-oxo-1H-benzimidazole-1-carboxamide (PF-03550096)
This guide provides a comparative overview of the published preclinical data for this compound, a potent and selective cannabinoid receptor 2 (CB2) agonist. The compound was initially investigated by Pfizer for the treatment of irritable bowel syndrome (IBS), with research progressing to animal models.[1] This document summarizes the key in vitro and in vivo findings for this compound and presents a comparison with other selective CB2 agonists, RQ-00202730 and Olorinab (APD371), which have also been evaluated for visceral pain conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings for this compound and its comparators.
Table 1: In Vitro Receptor Binding Affinity and Potency of this compound
| Receptor | Species | Binding Affinity (Ki) | Functional Activity |
| CB2 | Human | 7.9 ± 1.7 nM[2][3] | Full Agonist[2][3] |
| CB2 | Rat | 47 ± 5.6 nM[2][3] | - |
| CB1 | Human | 1500 nM[1] | - |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Visceral Hypersensitivity
| Dose (Oral Administration) | Effect on Colonic Pain Threshold | Statistical Significance |
| 3 mg/kg | Inhibition of TNBS-induced decrease[2][3] | Significant[2][3] |
| 10 mg/kg | Inhibition of TNBS-induced decrease[2][3] | Significant[2][3] |
*TNBS: 2,4,6-trinitrobenzene sulfonic acid, a substance used to induce colitis and visceral hypersensitivity in animal models.
Table 3: Comparison of this compound with Alternative Selective CB2 Agonists
| Compound | Target | Reported Potency (EC50) | Key In Vivo/Clinical Finding | Development Status (for IBS/Visceral Pain) |
| This compound | CB2 Agonist | - | Effective in a rat model of visceral hypersensitivity.[2][3] | Preclinical (Animal studies)[1] |
| RQ-00202730 | CB2 Agonist | 19 nM[4] | Dose-dependent analgesic effect in a rat model of visceral hypersensitivity (ED50 0.66 mg/kg).[4] | Phase 1 Clinical Trial commenced.[5] |
| Olorinab (APD371) | CB2 Agonist | - | Reduced visceral hypersensitivity in animal models. Phase 2b clinical trial in IBS patients did not meet primary endpoint but showed some reduction in abdominal pain.[6][7] | Phase 2 Clinical Trials completed.[6][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the assessment of reproducibility.
In Vitro Receptor Binding Assay (for this compound)
-
Objective: To determine the binding affinity (Ki) of this compound for human and rat CB2 receptors.
-
Methodology:
-
Membrane Preparation: Membrane preparations from cell lines expressing either human or rat CB2 receptors were utilized.
-
Radioligand Binding: A competitive binding assay was performed using a radiolabeled cannabinoid receptor agonist (e.g., [3H]CP55,940) as the ligand.
-
Incubation: The membrane preparations were incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: Bound and free radioligand were separated, and the amount of bound radioactivity was quantified.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
-
Cell-Based Functional Assay (for this compound)
-
Objective: To determine the functional activity (agonist/antagonist) and selectivity of this compound at the human CB2 receptor.
-
Methodology:
-
Cell Line: A cell line expressing the human CB2 receptor and a reporter system (e.g., cAMP-dependent reporter gene) was used.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
Signal Detection: The activation of the CB2 receptor leads to a downstream signaling cascade, resulting in a measurable output from the reporter system (e.g., changes in cAMP levels).
-
Data Analysis: The concentration-response curve was plotted to determine the EC50 value and the maximal efficacy, confirming its activity as a full agonist. Selectivity was assessed by performing similar assays on cells expressing the CB1 receptor.
-
Rat Model of Visceral Hypersensitivity (for this compound)
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in a model of visceral pain.
-
Methodology:
-
Induction of Hypersensitivity: Visceral hypersensitivity was induced in rats by intracolonic administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS).
-
Drug Administration: this compound was administered orally at doses of 3 and 10 mg/kg.
-
Assessment of Pain Threshold: The colonic pain threshold was measured by assessing the animal's response to colorectal distension (CRD). This is typically quantified by measuring the visceromotor response (VMR), which involves recording the abdominal muscle contractions in response to graded balloon distension in the colon.
-
Antagonist Confirmation: To confirm the effect was mediated by the CB2 receptor, a selective CB2 antagonist (SR144528) was co-administered with this compound.[2][3]
-
Mandatory Visualizations
Signaling Pathway of a CB2 Receptor Agonist
Caption: CB2 Receptor Signaling Pathway.
Experimental Workflow for the Rat Model of Visceral Hypersensitivity
Caption: In Vivo Visceral Hypersensitivity Model Workflow.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological evaluation of a novel cannabinoid 2 (CB2) ligand, this compound, in vitro and in vivo by using a rat model of visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Identification of a highly potent and selective CB2 agonist, RQ-00202730, for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raqualia.com [raqualia.com]
- 6. Olorinab - Wikipedia [en.wikipedia.org]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Arena Pharmaceuticals Announces First Subject Dosed in CAPTIVATE Phase 2 Trial Evaluating Olorinab in Abdominal Pain Associated with Irritable Bowel Syndrome [prnewswire.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
